W-54011
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C30H36N2O2 |
|---|---|
Molekulargewicht |
456.6 g/mol |
IUPAC-Name |
N-[[4-(dimethylamino)phenyl]methyl]-7-methoxy-N-(4-propan-2-ylphenyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
InChI |
InChI=1S/C30H36N2O2/c1-21(2)23-11-16-26(17-12-23)32(20-22-9-14-25(15-10-22)31(3)4)30(33)28-8-6-7-24-13-18-27(34-5)19-29(24)28/h9-19,21,28H,6-8,20H2,1-5H3 |
InChI-Schlüssel |
DVYASSBBADJRAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)N(CC2=CC=C(C=C2)N(C)C)C(=O)C3CCCC4=C3C=C(C=C4)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of W-54011
A Core Analysis for Researchers and Drug Development Professionals
W-54011 is a potent, orally active, non-peptide antagonist of the complement C5a receptor (C5aR1, also known as CD88)[1][2]. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways.
Core Mechanism of Action
This compound functions as a competitive and surmountable antagonist of the C5a receptor 1 (C5aR1)[3]. By binding to C5aR1, a G protein-coupled receptor, this compound prevents the binding of its natural ligand, the potent pro-inflammatory anaphylatoxin C5a[4]. This blockade inhibits the downstream signaling cascades that are typically initiated by C5a, leading to the suppression of various inflammatory responses[2][4]. Studies have shown that this compound is highly specific for the C5a receptor, as it does not affect calcium mobilization stimulated by other chemoattractants such as fMLP, platelet-activating factor, or IL-8[1].
The antagonism of C5aR1 by this compound has been shown to modulate several key signaling pathways, including the NF-κB and MAPK pathways, which are crucial in the expression of pro-inflammatory cytokines[4]. In a model of lipopolysaccharide (LPS)-induced acute kidney injury, this compound demonstrated protective effects by modulating the p38/Nrf2/SLC7A11/GPX4 signaling axis, thereby counteracting ferroptosis[5].
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Type | Species | Parameter | Value (nM) | Reference |
| C5a Receptor Binding | Human Neutrophils | Human | Ki | 2.2 | [1] |
| C5a-induced Intracellular Ca2+ Mobilization | Human Neutrophils | Human | IC50 | 3.1 | [1] |
| C5a-induced Chemotaxis | Human Neutrophils | Human | IC50 | 2.7 | [1] |
| C5a-induced Reactive Oxygen Species (ROS) Generation | Human Neutrophils | Human | IC50 | 1.6 | [1] |
| rhC5a-induced Intracellular Ca2+ Mobilization | Cynomolgus Monkey Neutrophils | Cynomolgus Monkey | IC50 | 1.7 | [1] |
| rhC5a-induced Intracellular Ca2+ Mobilization | Gerbil Neutrophils | Gerbil | IC50 | 3.2 | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Administration Route | Dosing | Effect | Reference |
| C5a-induced Neutropenia | Gerbils | Oral | 3-30 mg/kg | Dose-dependent inhibition of neutropenia | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound action.
Caption: Intracellular Ca2+ mobilization assay workflow.
Caption: this compound modulates the p38/Nrf2/GPX4 axis.
Detailed Experimental Protocols
C5a Receptor Binding Assay
-
Cell Preparation: Human neutrophils are isolated from peripheral blood.
-
Radioligand: 125I-labeled human C5a is used as the radioligand.
-
Incubation: Neutrophils are incubated with a fixed concentration of 125I-C5a and varying concentrations of this compound in a binding buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using a gamma counter.
-
Analysis: The Ki value is calculated from competitive binding curves using the Cheng-Prusoff equation.
Intracellular Ca2+ Mobilization Assay
-
Cell Preparation: Human neutrophils are isolated and suspended in a suitable buffer.
-
Dye Loading: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM) by incubation.
-
Treatment: The dye-loaded cells are pre-incubated with various concentrations of this compound or a vehicle control.
-
Stimulation: C5a is added to the cell suspension to induce calcium mobilization.
-
Measurement: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorometer or plate reader.
-
Analysis: The IC50 value is determined by plotting the inhibition of the C5a-induced calcium response against the concentration of this compound[1].
Chemotaxis Assay
-
Apparatus: A Boyden chamber or a similar chemotaxis system with a microporous membrane is used.
-
Cell Preparation: Isolated human neutrophils are placed in the upper chamber.
-
Chemoattractant: C5a is placed in the lower chamber to create a chemotactic gradient.
-
Treatment: this compound at various concentrations is added to the upper chamber with the cells.
-
Incubation: The chamber is incubated to allow cell migration through the membrane.
-
Quantification: The number of cells that have migrated to the lower side of the membrane is counted using a microscope.
-
Analysis: The IC50 for the inhibition of chemotaxis is calculated.
Reactive Oxygen Species (ROS) Generation Assay
-
Cell Preparation: Isolated human neutrophils are suspended in a buffer.
-
Probe: A probe that becomes fluorescent upon oxidation by ROS (e.g., dihydrorhodamine 123) is added to the cells.
-
Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: C5a is added to stimulate the respiratory burst and ROS production.
-
Measurement: The increase in fluorescence is measured over time using a fluorometer.
-
Analysis: The rate of ROS production is calculated, and the IC50 value for this compound is determined.
In Vivo C5a-induced Neutropenia Model
-
Animal Model: Male Mongolian gerbils are used for this assay[1].
-
Treatment: this compound is administered orally at various doses (e.g., 3-30 mg/kg)[1].
-
Induction of Neutropenia: After a set period (e.g., 4 hours), human recombinant C5a is injected intravenously to induce transient neutropenia.
-
Blood Sampling: Blood samples are collected at specific time points after C5a injection.
-
Cell Counting: The number of circulating neutrophils is determined using a hematology analyzer or manual counting.
-
Analysis: The dose-dependent inhibitory effect of this compound on C5a-induced neutropenia is evaluated.
Conclusion
This compound is a highly potent and specific antagonist of the C5a receptor. Its mechanism of action involves the competitive blockade of C5aR1, leading to the inhibition of key downstream signaling events such as calcium mobilization, chemotaxis, and ROS generation. This effectively suppresses C5a-mediated inflammatory responses. The quantitative data and detailed protocols provided herein offer a solid foundation for further research and development of this compound as a potential therapeutic agent for a range of inflammatory diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of the optimal concentration and duration of C5aR antagonist application in an inflammatory model of human dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
W-54011: A Technical Guide to a Potent C5a Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
W-54011 is a potent, orally active, and selective non-peptide antagonist of the complement C5a receptor (C5aR1, also known as CD88). This small molecule inhibitor has demonstrated significant efficacy in blocking a range of inflammatory responses mediated by the C5a-C5aR1 axis. Its mechanism of action, characterized by competitive binding to the C5a receptor, prevents the activation of downstream signaling cascades responsible for chemotaxis, inflammation, and cellular damage. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, key experimental data, and the signaling pathways it modulates. The information is intended to support further research and drug development efforts targeting inflammatory and immune-related disorders.
Core Function and Mechanism of Action
This compound functions as a high-affinity antagonist for the C5a receptor 1 (C5aR1).[1][2][3][4] As a non-peptide, competitive antagonist, this compound directly competes with the endogenous ligand C5a for binding to the receptor.[5] This binding does not elicit an agonistic response, meaning this compound does not activate the receptor.[1][3] Instead, it effectively blocks C5a from binding and initiating the downstream signaling events that lead to a variety of pro-inflammatory cellular responses.[1][3] Studies have shown that this compound is highly specific for the C5a receptor, with no significant activity at other chemoattractant receptors such as those for fMLP, platelet-activating factor, or IL-8 at concentrations up to 10 μM.[1][3]
Quantitative Data Summary
The potency and efficacy of this compound have been quantified in a variety of in vitro and in vivo experimental models. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Binding Affinity and Inhibitory Potency of this compound
| Parameter | Species | Cell Type | Value | Reference |
| Ki (Binding Affinity) | Human | Neutrophils | 2.2 nM | [1][3][4] |
| IC50 (Intracellular Ca2+ Mobilization) | Human | Neutrophils | 3.1 nM | [1][3][4] |
| IC50 (Chemotaxis) | Human | Neutrophils | 2.7 nM | [1][3][4] |
| IC50 (Reactive Oxygen Species Generation) | Human | Neutrophils | 1.6 nM | [1][3][4] |
| IC50 (Intracellular Ca2+ Mobilization) | Cynomolgus Monkey | Neutrophils | 1.7 nM | [1][3] |
| IC50 (Intracellular Ca2+ Mobilization) | Gerbil | Neutrophils | 3.2 nM | [1][3] |
Table 2: In Vivo Efficacy of this compound
| Model | Species | Dosing | Effect | Reference |
| C5a-induced Neutropenia | Gerbil | 3-30 mg/kg (oral) | Dose-dependent inhibition | [1][3][4] |
| LPS-induced Acute Kidney Injury | Murine | Not Specified | Reverses renal morphological changes, reduces renal iron content | [2] |
| Inflammatory Model of Human Dental Pulp Cells | Human (in vitro) | 1 µg/mL | Effectively inhibits inflammation | [6] |
Key Experimental Protocols
The following are descriptions of the key experimental methodologies used to characterize the function of this compound.
Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the human C5a receptor.
-
Methodology:
-
Human neutrophils are isolated and prepared as a cell suspension.
-
A constant concentration of 125I-labeled human C5a is incubated with the neutrophils.
-
Increasing concentrations of this compound are added to compete for binding with the radiolabeled C5a.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a gamma counter.
-
The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of 125I-C5a) using the Cheng-Prusoff equation.[1]
-
Intracellular Calcium Mobilization Assay
-
Objective: To measure the inhibitory effect of this compound on C5a-induced intracellular calcium mobilization.
-
Methodology:
-
Human neutrophils are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The cells are pre-incubated with varying concentrations of this compound.
-
The cells are then stimulated with a sub-maximal concentration of C5a.
-
The change in intracellular calcium concentration is measured by monitoring the fluorescence of the dye.
-
The IC50 value is determined as the concentration of this compound that causes a 50% reduction in the C5a-induced calcium response.[1][3]
-
Chemotaxis Assay
-
Objective: To assess the ability of this compound to block C5a-induced neutrophil migration.
-
Methodology:
-
A chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating an upper and lower well.
-
Human neutrophils, pre-incubated with different concentrations of this compound, are placed in the upper well.
-
A solution containing C5a as a chemoattractant is placed in the lower well.
-
The chamber is incubated to allow the neutrophils to migrate through the membrane towards the C5a.
-
The number of migrated cells is quantified by microscopy or other cell counting methods.
-
The IC50 value is the concentration of this compound that inhibits cell migration by 50%.[1][3]
-
Reactive Oxygen Species (ROS) Generation Assay
-
Objective: To determine the effect of this compound on C5a-induced ROS production in neutrophils.
-
Methodology:
-
Isolated human neutrophils are pre-treated with various concentrations of this compound.
-
The cells are then stimulated with C5a.
-
A probe that becomes fluorescent upon oxidation by ROS (e.g., dihydro-rhodamine 123) is added to the cell suspension.
-
The increase in fluorescence, corresponding to ROS production, is measured over time using a fluorometer.
-
The IC50 value is calculated as the concentration of this compound that reduces ROS generation by 50%.[1][3]
-
Signaling Pathways Modulated by this compound
This compound, by blocking the C5aR1, inhibits several downstream signaling pathways.
Canonical C5aR1 Signaling Pathway
The binding of C5a to its G protein-coupled receptor, C5aR1, typically activates intracellular signaling cascades leading to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species. This compound competitively inhibits this initial binding step.
Caption: this compound competitively blocks C5a binding to C5aR1.
p38/Nrf2/SLC7A11/GPX4 Signaling Pathway in Acute Kidney Injury
In a model of lipopolysaccharide (LPS)-induced acute kidney injury (AKI), this compound has been shown to modulate the p38/Nrf2/SLC7A11/GPX4 signaling axis. By blocking C5aR, this compound suppresses the phosphorylation of p38, which in turn restores the activity of the Nrf2 pathway, leading to the expression of antioxidant enzymes and cytoprotective proteins.[2]
Caption: this compound's role in the p38/Nrf2/SLC7A11/GPX4 pathway.
Regulation of Neutrophil Extracellular Trap (NET) Formation
This compound has been implicated in the regulation of Neutrophil Extracellular Trap (NET) formation through the Rap1a/B-Raf/ERK signaling pathway. By inhibiting C5aR1, this compound can modulate NETosis, a process involved in the innate immune response.[2]
Caption: this compound's modulation of the Rap1a/B-Raf/ERK pathway in NETosis.
Conclusion
This compound is a well-characterized and highly potent antagonist of the C5a receptor. Its ability to selectively block the pro-inflammatory effects of C5a makes it a valuable tool for research into the role of the complement system in a wide range of diseases. The data presented in this guide highlight its potential as a therapeutic agent for inflammatory conditions. Further investigation into its clinical applications is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound | Complement System | ROS | TargetMol [targetmol.com]
- 4. C5a Receptor Antagonist, this compound [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of the optimal concentration and duration of C5aR antagonist application in an inflammatory model of human dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]
W-54011: A Comprehensive Technical Guide to a Potent C5a Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
W-54011 is a potent, orally active, non-peptide antagonist of the complement C5a receptor 1 (C5aR1, CD88). As a key mediator of inflammation, the C5a-C5aR1 axis represents a significant therapeutic target for a multitude of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its in vitro and in vivo evaluation, and a summary of its developmental status. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of C5aR1 antagonism.
Introduction to this compound and the C5a-C5aR1 Axis
The complement system is a critical component of the innate immune system. Upon activation, the complement cascade generates several pro-inflammatory mediators, among which the anaphylatoxin C5a is one of the most potent. C5a exerts its biological effects primarily through binding to its G protein-coupled receptor, C5aR1, which is expressed on a wide variety of immune and non-immune cells, including neutrophils, macrophages, and mast cells. The activation of C5aR1 triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, release of inflammatory cytokines, and the production of reactive oxygen species (ROS), all of which are hallmarks of the inflammatory response.
Dysregulation of the C5a-C5aR1 axis has been implicated in the pathophysiology of numerous inflammatory conditions, making it an attractive target for therapeutic intervention. This compound emerged from these efforts as a small molecule, non-peptide antagonist with high affinity and specificity for the human C5aR1. Its oral bioavailability further enhances its potential as a therapeutic agent.
Mechanism of Action
This compound functions as a competitive antagonist of the C5a receptor.[1][2] This means that it binds to the same site on the C5aR1 as the endogenous ligand C5a but does not activate the receptor. By occupying the binding site, this compound prevents C5a from binding and initiating the downstream inflammatory signaling cascade. Studies have shown that this compound causes a rightward shift in the concentration-response curves for C5a-induced cellular responses without depressing the maximal response, which is characteristic of a surmountable, competitive antagonist.[1][3] Furthermore, this compound does not exhibit any agonistic activity on its own.[3]
Figure 1: Mechanism of this compound as a competitive antagonist of the C5a receptor.
Quantitative Pharmacological Data
The potency of this compound has been characterized through various in vitro assays, primarily using human neutrophils. The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity of this compound for Human C5aR1
| Parameter | Cell Type | Radioligand | Value (nM) | Reference(s) |
| Ki | Human Neutrophils | 125I-labeled C5a | 2.2 | [3] |
Table 2: In Vitro Inhibitory Activity of this compound on C5a-Induced Responses in Human Neutrophils
| Assay | Parameter | Value (nM) | Reference(s) |
| Intracellular Ca2+ Mobilization | IC50 | 3.1 | [3] |
| Chemotaxis | IC50 | 2.7 | [3] |
| Reactive Oxygen Species (ROS) Generation | IC50 | 1.6 | [3] |
Table 3: Species Selectivity of this compound (IC50 for C5a-induced Ca2+ mobilization in neutrophils)
| Species | IC50 (nM) | Reference(s) |
| Human | 3.1 | [3] |
| Cynomolgus Monkey | 1.7 | [3] |
| Gerbil | 3.2 | [3] |
| Mouse | Inactive | [3] |
| Rat | Inactive | [3] |
| Guinea Pig | Inactive | [3] |
| Rabbit | Inactive | [3] |
| Dog | Inactive | [3] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo experiments used to characterize this compound.
In Vitro Assays
Figure 2: General workflow for in vitro functional assays using isolated human neutrophils.
A high-purity population of neutrophils is essential for reliable in vitro studies. The following protocol is a standard method for neutrophil isolation using density gradient centrifugation.
Materials:
-
Anticoagulated (e.g., with heparin or EDTA) whole human blood
-
Density gradient medium (e.g., Ficoll-Paque)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Red Blood Cell (RBC) Lysis Buffer
-
HBSS with Ca2+/Mg2+
-
Bovine Serum Albumin (BSA)
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Carefully layer 25 mL of whole blood over 15 mL of Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four distinct layers will be visible. Aspirate and discard the top two layers (plasma and mononuclear cells).
-
Carefully collect the neutrophil/RBC pellet at the bottom of the tube.
-
Resuspend the pellet in Ca2+/Mg2+-free HBSS.
-
To lyse the contaminating red blood cells, add RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Stop the lysis by adding an excess of Ca2+/Mg2+-free HBSS and centrifuge at 250 x g for 5 minutes.
-
Discard the supernatant and repeat the lysis step if necessary.
-
Wash the neutrophil pellet twice with Ca2+/Mg2+-free HBSS.
-
Resuspend the final neutrophil pellet in HBSS containing Ca2+/Mg2+ and 0.1% BSA.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Purity should be >95%.
Materials:
-
Isolated human neutrophils
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)
-
Recombinant human C5a
-
This compound
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Pre-coat the polycarbonate membranes with a suitable extracellular matrix protein (e.g., fibronectin) if required for the specific cell type, and then place them in the Boyden chamber.
-
In the lower wells of the chamber, add chemotaxis buffer alone (negative control), varying concentrations of C5a (positive control), or C5a in the presence of varying concentrations of this compound.
-
Resuspend the isolated neutrophils in chemotaxis buffer to a final concentration of 1-2 x 106 cells/mL.
-
Add the neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
After incubation, remove the inserts and wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane using a staining solution like Diff-Quik.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of inhibition of chemotaxis by this compound compared to the C5a-only control.
Materials:
-
Isolated human neutrophils
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HBSS with Ca2+/Mg2+
-
Recombinant human C5a
-
This compound
-
Fluorescence plate reader capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Resuspend isolated neutrophils in HBSS at a concentration of 1-5 x 106 cells/mL.
-
Load the cells with Fura-2 AM (typically 2-5 µM) in the presence of Pluronic F-127 (0.02%) for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Resuspend the cells in HBSS and transfer them to a 96-well black, clear-bottom plate.
-
Place the plate in the fluorescence plate reader and record a stable baseline fluorescence ratio (F340/F380).
-
To test for antagonism, add varying concentrations of this compound and incubate for a short period (e.g., 5-10 minutes).
-
Inject C5a into the wells and immediately begin recording the change in fluorescence ratio over time.
-
The peak increase in the F340/F380 ratio corresponds to the intracellular calcium concentration.
-
Calculate the inhibitory effect of this compound on the C5a-induced calcium mobilization.
Materials:
-
Isolated human neutrophils
-
Cytochrome c (from horse heart)
-
Superoxide dismutase (SOD)
-
HBSS with Ca2+/Mg2+
-
Recombinant human C5a
-
This compound
-
Spectrophotometer or plate reader capable of measuring absorbance at 550 nm
Procedure:
-
Resuspend isolated neutrophils in HBSS at a concentration of 1-2 x 106 cells/mL.
-
In a 96-well plate, add the neutrophil suspension.
-
To parallel wells, add buffer, SOD (as a negative control for superoxide-specific reduction), C5a, or C5a with varying concentrations of this compound.
-
Add cytochrome c to all wells to a final concentration of approximately 50-100 µM.
-
Incubate the plate at 37°C.
-
Measure the change in absorbance at 550 nm over time (kinetic assay) or at a fixed time point (e.g., 30 minutes). The reduction of cytochrome c by superoxide results in an increase in absorbance at 550 nm.
-
The amount of superoxide produced can be calculated using the extinction coefficient for reduced cytochrome c (21.1 mM-1cm-1).
-
Determine the IC50 of this compound for the inhibition of C5a-induced superoxide production.
In Vivo Assay: C5a-Induced Neutropenia Model
This in vivo model is used to assess the ability of a C5aR antagonist to block the systemic effects of C5a. Intravenous administration of C5a causes a rapid and transient neutropenia due to the activation and sequestration of neutrophils in the pulmonary vasculature.
Animals:
-
Male Mongolian gerbils (as this compound is active in this species) or another suitable rodent species.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
-
Recombinant human C5a (rhC5a)
-
Saline
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Automated hematology analyzer or hemocytometer for cell counting
Procedure:
-
Administer this compound (e.g., 3-30 mg/kg) or vehicle to the animals via oral gavage.[3]
-
At a specified time post-dosing (e.g., 1-4 hours), lightly anesthetize the animals and collect a baseline blood sample (e.g., via tail vein or retro-orbital sinus).
-
Administer a bolus of rhC5a (e.g., 10 µg/kg) via intravenous injection (e.g., tail vein).
-
At a short time after C5a injection (e.g., 1-5 minutes), collect a second blood sample.
-
Perform complete blood counts on all samples, paying particular attention to the absolute neutrophil count.
-
Calculate the percentage change in neutrophil count from baseline for each animal.
-
Compare the C5a-induced neutropenia in the this compound-treated group to the vehicle-treated group to determine the in vivo efficacy of this compound.
C5a Receptor Signaling Pathway
The binding of C5a to C5aR1 initiates a complex network of intracellular signaling pathways. The primary signaling event is the activation of heterotrimeric G proteins, predominantly of the Gi family. This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate various downstream effectors.
Figure 3: Simplified C5a receptor (C5aR1) signaling pathway.
Key signaling pathways activated by C5aR1 include:
-
Phospholipase C (PLC) Pathway: Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
-
Phosphoinositide 3-kinase (PI3K) Pathway: C5aR1 activation leads to the activation of PI3K, which in turn activates downstream effectors such as Akt and mammalian target of rapamycin (mTOR), regulating cell survival and proliferation.
-
Mitogen-activated protein kinase (MAPK) Pathway: The C5aR1 can also activate the MAPK cascade, including ERK1/2, p38, and JNK, which are involved in regulating gene expression and cytokine production.
Developmental Status
This compound was undergoing preclinical investigation with Mitsubishi Pharma Corporation.[2] However, more recent information suggests that its clinical development may have been discontinued. The specific reasons for the discontinuation are not publicly available. Despite this, this compound remains a valuable and widely used tool compound for preclinical research into the role of the C5a-C5aR1 axis in various disease models.
Conclusion
This compound is a well-characterized, potent, and specific antagonist of the C5a receptor. Its favorable pharmacological profile, including oral bioavailability, has made it an important tool for elucidating the role of C5aR1 in inflammatory processes. The detailed experimental protocols provided in this guide offer a robust framework for researchers to evaluate the activity of this compound and other C5aR1 antagonists. While its clinical development may have been halted, the wealth of preclinical data generated with this compound continues to underscore the therapeutic potential of targeting the C5a-C5aR1 axis for the treatment of a broad range of inflammatory diseases.
References
W-54011: A Comprehensive Technical Guide to a Potent C5a Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
W-54011 is a potent, orally active, and selective non-peptide antagonist of the complement C5a receptor 1 (C5aR1, CD88).[1][2] As a key mediator of inflammation, the C5a-C5aR1 axis represents a critical therapeutic target for a multitude of inflammatory and autoimmune diseases. This document provides an in-depth technical overview of the structure, properties, and mechanism of action of this compound. It includes a summary of its pharmacological data, detailed experimental protocols for key assays, and a visual representation of the signaling pathways modulated by this compound. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals working in the fields of immunology, inflammation, and pharmacology.
Core Properties of this compound
This compound is a small molecule with the chemical name N-[[4-(Dimethylamino)phenyl]methyl]-1,2,3,4-tetrahydro-7-methoxy-N-[4-(1-methylethyl)phenyl]-1-naphthalenecarboxamide hydrochloride.[3] Its core physicochemical and pharmacological properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C30H37ClN2O2 | |
| Molecular Weight | 493.08 g/mol | |
| CAS Number | 405098-33-1 | |
| Appearance | White solid | [2] |
| Solubility | Soluble in DMSO and ethanol | [4][5] |
| Mechanism of Action | C5a Receptor 1 (C5aR1) Antagonist | [1] |
| Ki (125I-labeled C5a binding) | 2.2 nM (human neutrophils) | [1] |
| IC50 (C5a-induced Ca2+ mobilization) | 3.1 nM (human neutrophils) | [1] |
| IC50 (C5a-induced chemotaxis) | 2.7 nM (human neutrophils) | [1] |
| IC50 (C5a-induced ROS generation) | 1.6 nM (human neutrophils) | [1] |
| Oral Activity | Orally active | [2] |
| Species Selectivity | Active in humans, cynomolgus monkeys, and gerbils. Not active in mice, rats, guinea pigs, rabbits, and dogs. |
Mechanism of Action and Signaling Pathways
This compound exerts its pharmacological effects by competitively and selectively binding to the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR).[1] This binding prevents the interaction of C5a, a potent pro-inflammatory anaphylatoxin, with its receptor, thereby inhibiting the downstream signaling cascades that mediate a wide range of inflammatory responses in cells like neutrophils.
C5aR1 Signaling Pathway
The binding of C5a to C5aR1 on neutrophils triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, predominantly of the Gαi subtype. This initiates a cascade of intracellular signaling events:
-
Phospholipase C (PLC) Activation: The activated G protein, likely via its βγ subunits, activates PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a critical second messenger for many downstream cellular responses.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular calcium, activates PKC. PKC, in turn, phosphorylates a variety of downstream targets, contributing to cellular activation.
-
Phosphoinositide 3-Kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) Pathways: C5aR1 activation also stimulates the PI3K and MAPK (including ERK1/2 and p38) pathways. These pathways are crucial for cell survival, proliferation, and inflammatory gene expression.
This compound, by blocking the initial C5a-C5aR1 interaction, effectively inhibits all of these downstream signaling events.
Caption: C5aR1 signaling cascade initiated by C5a and inhibited by this compound.
Regulation of Chemotaxis
Neutrophil chemotaxis, or directed cell movement towards a chemoattractant gradient, is a hallmark of the inflammatory response. C5a is a potent chemoattractant for neutrophils. The signaling cascade initiated by C5aR1 activation leads to the reorganization of the actin cytoskeleton, which is essential for cell motility. This process involves the polymerization of actin filaments, leading to the formation of lamellipodia and filopodia, which propel the cell forward. This compound effectively blocks C5a-induced neutrophil chemotaxis.[1]
Caption: Inhibition of C5a-induced neutrophil chemotaxis by this compound.
Modulation of the p38/Nrf2/SLC7A11/GPX4 Signaling Axis
Recent studies have indicated that this compound may also exert its protective effects in certain pathological conditions, such as lipopolysaccharide (LPS)-induced acute kidney injury, by modulating the p38/Nrf2/SLC7A11/GPX4 signaling pathway. In this context, C5aR1 activation is linked to the phosphorylation and activation of p38 MAPK. This can lead to the suppression of the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This compound, by blocking C5aR1, can prevent p38 activation and restore Nrf2 activity, leading to the upregulation of downstream targets like SLC7A11 and GPX4, which are involved in protecting cells from oxidative stress and ferroptosis.
Caption: this compound modulates the p38/Nrf2/SLC7A11/GPX4 signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
C5a Receptor Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound to the C5a receptor on human neutrophils.
-
Cell Preparation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Radioligand: 125I-labeled recombinant human C5a (125I-rhC5a) is used as the radioligand.
-
Assay Buffer: A suitable binding buffer, such as Hanks' Balanced Salt Solution (HBSS) containing 0.1% bovine serum albumin (BSA), is used.
-
Procedure:
-
Incubate isolated human neutrophils with various concentrations of this compound.
-
Add a fixed concentration of 125I-rhC5a to initiate the binding reaction.
-
Incubate the mixture for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 4°C) to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of 125I-rhC5a) using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit C5a-induced increases in intracellular calcium concentration.
-
Cell Preparation: Human neutrophils are isolated as described above.
-
Calcium Indicator Dye: Cells are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM.
-
Procedure:
-
Incubate the dye-loaded neutrophils with various concentrations of this compound.
-
Stimulate the cells with a fixed concentration of C5a.
-
Measure the change in fluorescence intensity over time using a fluorometric plate reader or a flow cytometer. The increase in fluorescence corresponds to the increase in intracellular calcium.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of the C5a-induced calcium response against the concentration of this compound.
Chemotaxis Assay
This assay assesses the effect of this compound on the directional migration of neutrophils towards a C5a gradient.
-
Apparatus: A Boyden chamber or a similar multi-well chemotaxis chamber with a microporous membrane (e.g., 3-5 µm pore size) is used.
-
Procedure:
-
Place a solution containing C5a in the lower chamber of the Boyden chamber.
-
Add a suspension of human neutrophils, pre-incubated with various concentrations of this compound, to the upper chamber.
-
Incubate the chamber for a specific period (e.g., 60-90 minutes) at 37°C to allow the neutrophils to migrate through the membrane towards the C5a gradient.
-
Quantify the number of migrated cells in the lower chamber, either by manual cell counting under a microscope or by using a fluorescent dye and a plate reader.
-
-
Data Analysis: The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in the number of migrated neutrophils in response to C5a.
Reactive Oxygen Species (ROS) Generation Assay
This assay measures the inhibitory effect of this compound on the production of reactive oxygen species by neutrophils upon stimulation with C5a.
-
Probe: A fluorescent probe that is sensitive to ROS, such as dihydrorhodamine 123 (DHR123) or 2',7'-dichlorofluorescin diacetate (DCFH-DA), is used.
-
Procedure:
-
Pre-incubate human neutrophils with various concentrations of this compound.
-
Add the fluorescent ROS probe to the cell suspension.
-
Stimulate the cells with C5a.
-
Measure the increase in fluorescence over time using a fluorometer or flow cytometer. The oxidation of the probe by ROS results in a fluorescent product.
-
-
Data Analysis: The IC50 value is determined as the concentration of this compound that inhibits 50% of the C5a-induced ROS production.
Caption: Workflow for the in vitro characterization of this compound.
Conclusion
This compound is a well-characterized and potent antagonist of the C5a receptor 1. Its ability to selectively block the pro-inflammatory effects of C5a makes it a valuable tool for researchers investigating the role of the complement system in various diseases. The data and protocols presented in this guide provide a comprehensive resource for the scientific community to further explore the therapeutic potential of targeting the C5a-C5aR1 axis. As our understanding of the intricate roles of complement in health and disease continues to evolve, molecules like this compound will remain at the forefront of research and drug discovery efforts in this critical area of immunology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. C5aR1 signaling triggers lung immunopathology in COVID-19 through neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane potential dynamics of C5a-stimulated neutrophil granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C5AR1 complement C5a receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. The Complement C5a-C5aR1 GPCR Axis in COVID-19 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
W-54011: A Technical Overview of a Potent C5a Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
W-54011 is a potent, orally active, small-molecule, non-peptide competitive antagonist of the complement C5a receptor 1 (C5aR1, or CD88). Developed by Mitsubishi Pharma Corp., it demonstrated high affinity for the human C5aR1 and effectively blocked C5a-induced inflammatory responses in neutrophils, such as chemotaxis, intracellular calcium mobilization, and reactive oxygen species (ROS) generation.[1][2] Despite its promising preclinical potency, its development was discontinued.[3] This was likely due to challenges including substantial hydrophobicity and significant species specificity, which complicated further preclinical evaluation.[4] This document provides a comprehensive technical guide on the discovery and development of this compound, summarizing all available quantitative data, detailing key experimental protocols, and visualizing its mechanism of action.
Discovery and Development History
This compound was identified as a potent C5a receptor antagonist in the early 2000s.[2] As a non-peptide molecule, it represented a significant advancement over peptide-based antagonists, offering the potential for oral bioavailability.[5] The originator organization is listed as Mitsubishi Pharma Corp., and the compound was investigated for immune system and musculoskeletal diseases, with a specific inactive indication for rheumatoid arthritis.[3]
The development of this compound did not proceed to registered clinical trials and is considered discontinued from the discovery phase.[3] A 2007 review in the British Journal of Pharmacology noted that while its combination of potency and oral availability was promising, its "substantial hydrophobicity and problems with species specificity...complicated pre-clinical studies."[4] This lack of broad species cross-reactivity, particularly its inactivity in common preclinical models like mice and rats, is a significant hurdle in drug development.[1]
Mechanism of Action
This compound functions as a competitive antagonist at the C5aR1, a classical G protein-coupled receptor (GPCR).[4] It directly competes with the endogenous ligand C5a, a potent anaphylatoxin and chemoattractant generated during complement system activation. By binding to C5aR1, this compound prevents the receptor from undergoing the conformational change required to activate intracellular signaling cascades.
In functional assays, this compound demonstrated no agonist activity on its own.[1] Instead, it produced a rightward shift in the concentration-response curves to C5a, without depressing the maximal response, which is characteristic of a surmountable, competitive antagonist.[1] This blockade effectively inhibits the canonical downstream effects of C5aR1 activation in inflammatory cells, primarily neutrophils.
Quantitative Data
The potency of this compound has been quantified in several key in vitro assays, primarily using human neutrophils. The data demonstrates its high-affinity binding and low nanomolar functional inhibition.
Table 1: In Vitro Binding and Functional Activity of this compound
| Assay Type | Target Species | Cell Type | Parameter | Value (nM) | Reference |
| Radioligand Binding | Human | Neutrophils | Ki | 2.2 | [1][2] |
| ROS Generation | Human | Neutrophils | IC50 | 1.6 | [1][2] |
| Chemotaxis | Human | Neutrophils | IC50 | 2.7 | [1][2] |
| Ca²⁺ Mobilization | Human | Neutrophils | IC50 | 3.1 | [1][2] |
| Ca²⁺ Mobilization | Cynomolgus Monkey | Neutrophils | IC50 | 1.7 | [1] |
| Ca²⁺ Mobilization | Gerbil | Neutrophils | IC50 | 3.2 | [1] |
Ki: Inhibitor constant. IC50: Half-maximal inhibitory concentration. ROS: Reactive Oxygen Species.
Table 2: Species Specificity of this compound
| Species | Activity | Reference |
| Human | Active | [1] |
| Cynomolgus Monkey | Active | [1] |
| Gerbil | Active | [1] |
| Mouse | Inactive | [1][4] |
| Rat | Inactive | [1][4] |
| Guinea Pig | Inactive | [1][4] |
| Rabbit | Inactive | [1][4] |
| Dog | Inactive | [1][4] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound, synthesized from standard protocols in the field.
C5a Receptor Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the C5a receptor.
-
Cell Preparation : Human neutrophils are isolated from the whole blood of healthy donors using a standard Ficoll-Paque density gradient centrifugation method.
-
Membrane Preparation : Isolated neutrophils are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and centrifuged. The resulting pellet containing cell membranes is resuspended in a binding buffer.
-
Binding Reaction : In a 96-well plate, neutrophil membranes are incubated with a constant concentration of 125I-labeled human C5a and varying concentrations of this compound (or vehicle control). The reaction is typically incubated for 60 minutes at room temperature.
-
Detection : The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand. The filters are washed with cold buffer. The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis : Non-specific binding is determined in the presence of a high concentration of unlabeled C5a. Specific binding is calculated by subtracting non-specific from total binding. The IC50 value is determined from the competition curve, and the Ki is calculated using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay
This assay measures the ability of this compound to inhibit the directed migration of neutrophils toward a C5a chemoattractant gradient.
-
Methodology :
-
Cell Isolation : Isolate human neutrophils as described in Protocol 4.1.
-
Pre-incubation : Resuspend neutrophils in an appropriate assay buffer (e.g., RPMI 1640 with 0.1% HSA) and pre-treat with various concentrations of this compound or vehicle control for 30 minutes at 37°C.[6]
-
Assay Setup : Use a chemotaxis system such as a 96-well Boyden chamber or Transwell inserts (typically 3-5 µm pore size).[6][7] Add C5a (e.g., 2-10 nM) to the lower wells.[6][7]
-
Migration : Add the pre-treated neutrophil suspension to the upper chamber. Incubate the plate for 60-120 minutes at 37°C in a CO₂ incubator.[6]
-
Quantification : After incubation, quantify the number of cells that have migrated through the membrane into the lower chamber. This can be done by lysing the migrated cells and measuring ATP content (e.g., CellTiter-Glo®) or by pre-labeling cells with a fluorescent dye (e.g., Calcein AM) and measuring fluorescence in the bottom chamber.
-
Analysis : Calculate the percentage of inhibition for each this compound concentration relative to the migration induced by C5a alone. Determine the IC50 value from the resulting dose-response curve.
-
Intracellular Calcium (Ca²⁺) Mobilization Assay
This protocol measures the ability of this compound to block the C5a-induced transient increase in cytosolic free calcium.
-
Methodology :
-
Cell Loading : Isolate human neutrophils and load them with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating for 30-60 minutes at room temperature or 37°C.[8]
-
Washing : Wash the cells to remove excess extracellular dye.
-
Assay : Resuspend the dye-loaded cells in a buffer containing calcium. Place the cells in a fluorometer or a fluorescence plate reader capable of kinetic reads.
-
Baseline Measurement : Record a stable baseline fluorescence for a short period.
-
Compound Addition : Add this compound at the desired concentration (or vehicle) and incubate for a defined period.
-
Stimulation : Add C5a to stimulate the cells and immediately begin recording the change in fluorescence intensity over time. The C5a-induced binding to C5aR1 triggers the release of Ca²⁺ from intracellular stores, causing a rapid spike in fluorescence.[8]
-
Analysis : The peak fluorescence intensity (or the area under the curve) is used to quantify the calcium response. The inhibitory effect of this compound is calculated by comparing the response in its presence to the response with C5a alone. An IC50 value is determined from dose-response curves.
-
Reactive Oxygen Species (ROS) Generation Assay
This assay quantifies the "oxidative burst" in neutrophils and the inhibitory effect of this compound.
-
Methodology :
-
Cell Isolation : Isolate human neutrophils as previously described.
-
Probe Loading : Prime the cells with a ROS-sensitive fluorescent or chemiluminescent probe. A common choice is Dihydrorhodamine 123 (DHR123), which oxidizes to the fluorescent Rhodamine 123, or luminol for chemiluminescence-based detection.[9][10]
-
Incubation : In a 96-well plate, add the neutrophils, the detection probe, and varying concentrations of this compound (or vehicle).
-
Stimulation : Initiate the oxidative burst by adding a stimulant, such as C5a. Phorbol 12-myristate 13-acetate (PMA) can be used as a positive control for ROS production.[9][10]
-
Detection : Immediately place the plate in a plate reader and measure the kinetic development of fluorescence or luminescence over 30-90 minutes at 37°C.
-
Analysis : The rate of signal increase or the endpoint signal is used to quantify ROS production. Calculate the percentage of inhibition for each this compound concentration relative to the C5a-only control and determine the IC50.
-
Conclusion
This compound is a well-documented, potent, and specific antagonist of the human C5aR1. Its discovery provided a valuable chemical tool for investigating the role of the C5a-C5aR1 axis in inflammation. The extensive in vitro data highlights its ability to effectively block key neutrophil functions at low nanomolar concentrations. However, its development was halted at the preclinical stage, reportedly due to unfavorable physicochemical properties (hydrophobicity) and a narrow range of species activity, which are critical liabilities for drug development. The technical data and protocols summarized herein provide a comprehensive resource for researchers studying C5aR1 antagonism and the broader field of complement-driven inflammation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Neutrophil migration toward chemoattractant C5a [bio-protocol.org]
- 7. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calcium mobilization in C5a-stimulated adult and newborn bovine neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Membrane potential dynamics of C5a-stimulated neutrophil granulocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the C5aR1 Signaling Pathway and the Antagonist W-54011
Executive Summary: The complement system is a cornerstone of innate immunity, and its activation product, C5a, is a potent pro-inflammatory mediator. C5a exerts its effects primarily through the G protein-coupled receptor, C5a Receptor 1 (C5aR1), also known as CD88. The C5a-C5aR1 signaling axis is implicated in a wide array of inflammatory and immune-mediated diseases, making it a compelling target for therapeutic intervention. This guide provides a detailed overview of the C5aR1 signaling pathway, its physiological consequences, and a comprehensive profile of W-54011, a potent and specific non-peptide C5aR1 antagonist. We present key quantitative data, detailed experimental protocols for evaluating C5aR1 antagonists, and visual diagrams of the core signaling cascade and experimental workflows to support researchers and drug development professionals in this field.
The C5aR1 Signaling Pathway
The C5a anaphylatoxin is generated upon cleavage of the complement component C5 and functions as a powerful chemoattractant and inflammatory agent.[1][2] Its primary receptor, C5aR1, is a classical seven-transmembrane G protein-coupled receptor (GPCR) predominantly expressed on immune cells like neutrophils, monocytes, and macrophages.[1][3] The binding of C5a to C5aR1 initiates a cascade of intracellular events crucial for modulating inflammatory responses.[3][4]
G Protein-Coupled Signaling
Upon C5a binding, C5aR1 undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein, primarily of the Gαi subtype.[1][3] This activation results in the dissociation of the Gαi and Gβγ subunits, which then trigger distinct downstream effector pathways:
-
Gαi Subunit: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Gβγ Subunit: The liberated Gβγ dimer activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Kinase Activation: These initial signals converge on downstream kinase cascades, including the Phosphoinositide 3-kinase (PI3K) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the phosphorylation of ERK1/2.[3][6][7]
β-Arrestin Pathway and Receptor Regulation
Like many GPCRs, prolonged agonist stimulation of C5aR1 leads to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[3][8] β-arrestin binding sterically hinders further G protein coupling, effectively desensitizing the receptor. Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling and facilitating the internalization of the receptor via clathrin-coated pits, which is a critical step in signal termination and receptor recycling.[1][8]
Cellular and Physiological Consequences
The activation of these signaling pathways culminates in a range of potent pro-inflammatory cellular responses, including:
-
Chemotaxis: Directed migration of immune cells, particularly neutrophils, to the site of inflammation.[3][5]
-
Degranulation: Release of cytotoxic and pro-inflammatory molecules from granules in neutrophils and mast cells.
-
Oxidative Burst: Generation of reactive oxygen species (ROS) used to kill pathogens.[5]
-
Cytokine and Chemokine Production: Synthesis and secretion of other inflammatory mediators, amplifying the inflammatory cascade.[3][4]
Dysregulation of the C5a-C5aR1 axis is linked to the pathogenesis of numerous conditions, including rheumatoid arthritis, sepsis, and acute respiratory distress syndrome.[1][4]
This compound: A Specific C5aR1 Antagonist
This compound is a potent, orally active, and selective non-peptide antagonist of the C5aR1 receptor.[5][9] Developed by Mitsubishi Pharma, it has been a critical tool compound for investigating the roles of the C5a-C5aR1 axis in various preclinical models of disease.[10][11]
Mechanism of Action
This compound functions as a competitive antagonist, directly competing with C5a for binding to C5aR1.[5][12] In functional assays, this compound produces a rightward shift in the concentration-response curves to C5a without depressing the maximum response, which is characteristic of a surmountable antagonist.[5][12] Importantly, this compound displays no agonistic activity, even at high concentrations.[5][9]
Quantitative In Vitro and In Vivo Data
The potency and selectivity of this compound have been well-characterized across a range of assays. The compound shows high affinity for the human receptor and effectively blocks downstream functional responses at low nanomolar concentrations.
Table 1: In Vitro Activity of this compound on Human Neutrophils
| Parameter | Value | Description | Reference(s) |
|---|---|---|---|
| Binding Affinity (Ki) | 2.2 nM | Inhibition of 125I-labeled C5a binding. | [5] |
| IC50 (Ca2+ Mobilization) | 3.1 nM | Inhibition of C5a-induced intracellular calcium release. | [5][13] |
| IC50 (Chemotaxis) | 2.7 nM | Inhibition of C5a-induced neutrophil migration. | [5][13] |
| IC50 (ROS Generation) | 1.6 nM | Inhibition of C5a-induced reactive oxygen species production. | [5][13] |
| Selectivity | > 10 µM | No effect on Ca2+ mobilization by fMLP, PAF, or IL-8. |[5] |
Table 2: Species Selectivity and In Vivo Activity of this compound
| Species | Activity | IC50 (Ca2+ Mobilization) | In Vivo Effect | Reference(s) |
|---|---|---|---|---|
| Human | Active | 3.1 nM | - | [5] |
| Cynomolgus Monkey | Active | 1.7 nM | Not Reported | [5][9] |
| Gerbil | Active | 3.2 nM | Inhibited C5a-induced neutropenia (3-30 mg/kg, oral). | [5][9] |
| Mouse | Inactive | > 10 µM | Not effective. | [5][9] |
| Rat | Inactive | > 10 µM | Not effective. | [5][9] |
| Guinea Pig | Inactive | > 10 µM | Not effective. | [5][9] |
| Rabbit | Inactive | > 10 µM | Not effective. | [5][9] |
| Dog | Inactive | > 10 µM | Not effective. |[5][9] |
This pronounced species selectivity is a critical consideration for preclinical study design, with gerbils and non-human primates being suitable models for in vivo efficacy testing of this compound.
Key Experimental Protocols for C5aR1 Antagonist Evaluation
A standardized set of in vitro and in vivo assays is essential for the characterization and comparison of C5aR1 antagonists. Below are methodologies for key experiments used to define the pharmacological profile of compounds like this compound.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound for C5aR1 by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the binding affinity (Ki) of the antagonist.
-
Materials:
-
Membranes from cells expressing high levels of C5aR1 (e.g., transfected HEK293 cells or isolated human neutrophils).
-
Radioligand (e.g., 125I-labeled human C5a).
-
Test compound (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
-
Protocol:
-
Incubate cell membranes with a fixed concentration of 125I-C5a and serial dilutions of the test compound in binding buffer.
-
Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of unlabeled C5a).
-
Incubate to allow binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of antagonist that inhibits 50% of specific binding) by non-linear regression and convert to a Ki value using the Cheng-Prusoff equation.
-
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the C5a-induced increase in intracellular calcium.
-
Objective: To determine the functional potency (IC50) of the antagonist.
-
Materials:
-
C5aR1-expressing cells (e.g., human neutrophils or U937 cells).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Recombinant human C5a.
-
Test compound (this compound).
-
A fluorometric imaging plate reader (FLIPR) or spectrofluorometer.
-
-
Protocol:
-
Load cells with the calcium indicator dye according to the manufacturer's protocol.
-
Wash the cells to remove extracellular dye and resuspend in assay buffer.
-
Aliquot cells into a microplate and pre-incubate with serial dilutions of the test compound or vehicle control.
-
Establish a baseline fluorescence reading.
-
Inject a fixed, sub-maximal concentration of C5a (e.g., EC80) to stimulate the cells.
-
Record the change in fluorescence intensity over time.
-
The peak fluorescence response is measured and plotted against the concentration of the antagonist to determine the IC50 value.
-
Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the directed migration of neutrophils toward a C5a gradient.[14][15]
-
Objective: To quantify the inhibition of a key C5a-mediated physiological response.
-
Materials:
-
Freshly isolated human neutrophils.[14]
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 3-5 µm pores).
-
Chemoattractant (recombinant human C5a).
-
Test compound (this compound).
-
Assay medium (e.g., RPMI with 0.1% BSA).
-
-
Protocol:
-
Add assay medium containing various concentrations of the test compound and a fixed concentration of C5a to the lower wells of the chemotaxis chamber.
-
Add medium with the test compound but without C5a to control wells (to measure random migration).
-
Isolate neutrophils from healthy human blood.[14]
-
Resuspend neutrophils in assay medium and add them to the upper chamber (the Transwell insert).
-
Incubate the plate (e.g., 60-90 minutes at 37°C in a 5% CO2 incubator) to allow cell migration through the porous membrane.
-
Remove the inserts and quantify the number of migrated cells in the lower chamber. Quantification can be done by cell counting (using a hemocytometer or automated cell counter) or by using a fluorescent dye (e.g., Calcein AM) and a fluorescence plate reader.
-
Calculate the percentage inhibition of chemotaxis relative to the vehicle control and determine the IC50.
-
In Vivo C5a-Induced Neutropenia Model
This in vivo pharmacodynamic assay measures the ability of an antagonist to block the systemic effects of C5a. Intravenous C5a causes rapid, transient neutropenia as neutrophils adhere to the vascular endothelium.
-
Objective: To assess the in vivo efficacy of the antagonist.
-
Materials:
-
Suitable animal model (e.g., gerbils for this compound).[5]
-
Test compound (this compound) formulated for oral or intravenous administration.
-
Recombinant C5a (from the appropriate species).
-
Anticoagulant (e.g., EDTA).
-
Equipment for blood collection and automated blood cell counting.
-
-
Protocol:
-
Administer the test compound to the animals at various doses via the desired route (e.g., oral gavage for this compound).
-
After a set pre-treatment time (e.g., 1-4 hours), collect a baseline blood sample.
-
Administer a bolus intravenous injection of C5a to induce neutropenia.
-
Collect blood samples at short time points after C5a injection (e.g., 1-5 minutes).
-
Perform a complete blood count on all samples, focusing on the absolute neutrophil count.
-
Calculate the percentage of neutropenia relative to the baseline count.
-
Determine the dose-dependent inhibition of C5a-induced neutropenia by the test compound.
-
Conclusion
The C5a-C5aR1 signaling axis remains a highly validated and promising target for the development of novel anti-inflammatory therapeutics. This compound serves as a quintessential example of a potent and selective small molecule antagonist that has been instrumental in elucidating the biological roles of this pathway. The detailed data and experimental protocols provided in this guide offer a comprehensive resource for scientists engaged in the discovery and development of next-generation C5aR1 modulators. Future work in this area will likely focus on overcoming challenges such as species selectivity and optimizing pharmacokinetic profiles to translate the clear preclinical potential of C5aR1 antagonism into effective therapies for human inflammatory diseases.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C5a receptor - Wikipedia [en.wikipedia.org]
- 4. C5AR1: A Key Regulator of Immune Response and Inflammation [learn.mapmygenome.in]
- 5. medchemexpress.com [medchemexpress.com]
- 6. C5aR1 antagonism suppresses inflammatory glial gene expression and alters cellular signaling in an aggressive Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Complement C5a Receptor 1 for the Treatment of Immunosuppression in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. W545011 | C5aR inhibitor | Probechem Biochemicals [probechem.com]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Determination of the optimal concentration and duration of C5aR antagonist application in an inflammatory model of human dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medkoo.com [medkoo.com]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. Cytokine-induced neutrophil chemotaxis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of W-54011 Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
W-54011 is a potent and orally active non-peptide antagonist of the complement C5a receptor 1 (C5aR1). The complement system, a crucial component of innate immunity, can become dysregulated in various inflammatory and autoimmune diseases, leading to excessive production of the potent pro-inflammatory mediator C5a. By binding to its receptor, C5aR1 (also known as CD88), on various immune and non-immune cells, C5a triggers a cascade of inflammatory responses, including chemotaxis, degranulation, and the release of pro-inflammatory cytokines. This compound competitively inhibits the binding of C5a to C5aR1, thereby mitigating these downstream inflammatory effects. This technical guide provides a comprehensive overview of the reported in vivo effects of this compound administration, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action: C5a-C5aR1 Signaling Pathway
This compound exerts its effects by blocking the interaction between the anaphylatoxin C5a and its primary receptor, C5aR1. This interaction is a critical step in the inflammatory cascade. The binding of C5a to C5aR1, a G protein-coupled receptor (GPCR), initiates a series of intracellular signaling events that ultimately lead to the cellular responses associated with inflammation.
In Vivo Efficacy of this compound
C5a-Induced Neutropenia Model
A key in vivo effect of C5a is the induction of transient neutropenia, where circulating neutrophils are activated and adhere to the vascular endothelium. This compound has been shown to effectively inhibit this process in a dose-dependent manner in Mongolian gerbils.
Quantitative Data:
| Animal Model | Dosage (Oral) | Effect on C5a-Induced Neutropenia |
| Male Mongolian Gerbils | 3 mg/kg | Inhibition |
| 10 mg/kg | Greater Inhibition | |
| 30 mg/kg | Strongest Inhibition |
Experimental Protocol:
-
Animal Model: Male Mongolian gerbils.
-
Induction of Neutropenia: Intravenous injection of recombinant human C5a (rhC5a).
-
This compound Administration: Oral gavage of this compound at doses of 3, 10, or 30 mg/kg, administered at a specified time point before the C5a challenge.
-
Blood Sampling: Serial blood samples are collected at various time points post-C5a injection to monitor circulating neutrophil counts.
-
Analysis: Neutrophil counts are determined using a hematology analyzer or manual counting methods. The percentage of inhibition of neutropenia is calculated by comparing the neutrophil counts in this compound-treated groups to the vehicle-treated control group.
Lipopolysaccharide (LPS)-Induced Acute Kidney Injury (AKI) Model
Recent studies have demonstrated a protective role for this compound in a mouse model of LPS-induced AKI. The administration of this compound was found to ameliorate kidney injury by targeting the C5a/C5aR signaling pathway within the colon, which in turn preserved intestinal barrier integrity and modulated the gut microbiota.[1] This highlights a novel gut-kidney axis in the therapeutic action of this compound.
Experimental Workflow:
Signaling Pathway Implicated in AKI Protection:
The protective effects of this compound in the LPS-induced AKI model are associated with the modulation of the p38 MAPK and Nrf2 signaling pathways. By blocking C5aR1, this compound is believed to inhibit the activation of p38 MAPK, a key mediator of inflammatory responses. This, in turn, may lead to the activation of the Nrf2 pathway, which plays a crucial role in the antioxidant defense system by upregulating the expression of cytoprotective genes like those involved in glutathione synthesis (SLC7A11) and detoxification (GPX4).
Species Selectivity
It is crucial to note the species selectivity of this compound. While it is a potent antagonist of the human C5aR1, its efficacy varies across different animal species. This has important implications for the selection of appropriate animal models for preclinical studies.
| Species | This compound Activity |
| Human | Potent Antagonist |
| Cynomolgus Monkey | Potent Antagonist |
| Mongolian Gerbil | Potent Antagonist |
| Mouse | Inactive |
| Rat | Inactive |
| Guinea Pig | Inactive |
| Rabbit | Inactive |
| Dog | Inactive |
Conclusion
This compound is a promising C5aR1 antagonist with demonstrated in vivo efficacy in relevant preclinical models of inflammation and organ injury. Its oral bioavailability and potent inhibitory effects on C5a-mediated cellular responses make it an attractive candidate for further development. The elucidation of its mechanism of action, including its influence on the gut-kidney axis and intracellular signaling pathways such as p38 MAPK and Nrf2, provides a strong rationale for its therapeutic potential in a range of inflammatory and autoimmune diseases. Future research should focus on expanding the in vivo characterization of this compound in additional disease models, taking into account its species selectivity, to further define its clinical utility.
References
Methodological & Application
W-54011 Protocol for In Vitro Studies: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
W-54011 is a potent and selective non-peptide antagonist of the complement C5a receptor (C5aR1, CD88).[1][2] As a critical mediator of inflammation, the C5a/C5aR1 axis represents a key therapeutic target for a variety of inflammatory and autoimmune diseases.[3] this compound competitively inhibits the binding of C5a to its receptor, thereby blocking downstream signaling pathways responsible for chemotaxis, intracellular calcium mobilization, and the generation of reactive oxygen species (ROS) in inflammatory cells such as neutrophils.[1][4] These application notes provide detailed protocols for the in vitro characterization of this compound.
Mechanism of Action
This compound acts as a competitive antagonist at the C5a receptor 1 (C5aR1).[5] By binding to C5aR1, it prevents the interaction of the pro-inflammatory anaphylatoxin C5a with the receptor. This blockade inhibits C5a-induced downstream signaling cascades, which are largely mediated through G-protein coupling. The inhibition of these pathways ultimately leads to a reduction in the inflammatory response.[6][7]
Data Presentation
The following table summarizes the in vitro potency of this compound in various functional assays.
| Assay Type | Cell Type | Parameter | This compound Potency | Reference |
| Receptor Binding | Human Neutrophils | Ki | 2.2 nM | [1][2] |
| Intracellular Calcium Mobilization | Human Neutrophils | IC50 | 3.1 nM | [1][2] |
| Chemotaxis | Human Neutrophils | IC50 | 2.7 nM | [1][2] |
| Reactive Oxygen Species (ROS) Generation | Human Neutrophils | IC50 | 1.6 nM | [1][2] |
| C5a-induced Neutropenia | Gerbils | - | Dose-dependent inhibition | [1] |
| Intracellular Calcium Mobilization | Cynomolgus Monkey Neutrophils | IC50 | 1.7 nM | [1] |
| Intracellular Calcium Mobilization | Gerbil Neutrophils | IC50 | 3.2 nM | [1] |
Mandatory Visualizations
C5a Receptor Signaling Pathway and Inhibition by this compound
Caption: C5aR1 signaling and this compound inhibition.
Experimental Workflow for In Vitro Characterization of this compound
Caption: Workflow for this compound in vitro studies.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO up to 50 mM. For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it in the appropriate assay buffer.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 4.93 mg of this compound (MW: 493.08 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit C5a-induced increases in intracellular calcium concentration in human neutrophils.
-
Materials:
-
Isolated human neutrophils
-
Recombinant human C5a
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities and injectors
-
-
Procedure:
-
Cell Preparation:
-
Isolate human neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Resuspend the isolated neutrophils in HBSS at a concentration of 1 x 106 cells/mL.
-
-
Dye Loading:
-
Add the calcium-sensitive dye (e.g., 2 µM Fura-2 AM or Fluo-4 AM) and Pluronic F-127 (0.02%) to the cell suspension.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS (with probenecid if used) at a final concentration of 1-2 x 106 cells/mL.
-
-
Assay Performance:
-
Pipette 100 µL of the dye-loaded cell suspension into each well of a 96-well plate.
-
Add various concentrations of this compound (or vehicle control) to the wells and incubate for 10-30 minutes at 37°C.
-
Measure the baseline fluorescence for a short period using the plate reader.
-
Inject a pre-determined concentration of C5a (e.g., 1-10 nM) into the wells.
-
Immediately begin kinetic measurement of fluorescence for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Plot the percentage of inhibition of the C5a-induced calcium response against the concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
-
Chemotaxis Assay
This assay evaluates the effect of this compound on the C5a-directed migration of human neutrophils.
-
Materials:
-
Isolated human neutrophils
-
Recombinant human C5a
-
This compound
-
Chemotaxis chamber (e.g., Boyden chamber or multi-well inserts with a porous membrane, typically 3-5 µm pore size for neutrophils)
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell viability stain (e.g., Calcein AM or Hoechst)
-
-
Procedure:
-
Cell Preparation:
-
Isolate human neutrophils as described above.
-
Resuspend the cells in assay buffer at a concentration of 1-2 x 106 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
-
Assay Setup:
-
Add assay buffer containing C5a (e.g., 10 nM) to the lower wells of the chemotaxis chamber.
-
Place the porous membrane inserts into the wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Staining the migrated cells with a fluorescent dye and measuring the fluorescence.
-
Lysing the cells and quantifying a cellular component (e.g., using CyQuant dye).
-
Directly counting the cells using a microscope or flow cytometer.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the C5a-only control.
-
Generate a dose-response curve and determine the IC50 value.
-
-
Reactive Oxygen Species (ROS) Generation Assay
This assay measures the inhibitory effect of this compound on C5a-induced production of ROS in human neutrophils.
-
Materials:
-
Isolated human neutrophils
-
Recombinant human C5a
-
This compound
-
ROS-sensitive fluorescent probe (e.g., Dihydrorhodamine 123 (DHR123) or 2',7'-dichlorofluorescin diacetate (DCFH-DA))
-
Assay buffer (e.g., HBSS)
-
96-well white or black plates
-
Fluorescence plate reader or flow cytometer
-
-
Procedure:
-
Cell Preparation:
-
Isolate human neutrophils as previously described.
-
Resuspend the cells in assay buffer at a concentration of 1 x 106 cells/mL.
-
-
Assay Performance (Plate Reader Method):
-
Add various concentrations of this compound (or vehicle control) to the wells of a 96-well plate.
-
Add the neutrophil suspension to the wells.
-
Add the ROS-sensitive probe (e.g., 10 µM DCFH-DA) and incubate for 15-30 minutes at 37°C.
-
Add C5a (e.g., 100 nM) to stimulate ROS production.
-
Immediately begin kinetic measurement of fluorescence for 30-60 minutes.
-
-
Assay Performance (Flow Cytometry Method):
-
Pre-incubate neutrophils with the ROS-sensitive probe for 15-30 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Aliquot the cells and treat with different concentrations of this compound for 10-15 minutes.
-
Stimulate the cells with C5a for 15-30 minutes.
-
Stop the reaction by adding ice-cold buffer.
-
Analyze the fluorescence of the cells using a flow cytometer.
-
-
Data Analysis:
-
For the plate reader method, calculate the rate of fluorescence increase or the endpoint fluorescence.
-
For flow cytometry, determine the mean fluorescence intensity of the cell population.
-
Calculate the percentage of inhibition of ROS production for each this compound concentration.
-
Generate a dose-response curve and determine the IC50 value.
-
-
Specificity of this compound
To confirm the specificity of this compound for the C5a receptor, control experiments should be performed using other chemoattractants that act through different receptors, such as fMLP (formyl peptide receptor) or IL-8 (CXCR1/2). This compound should not inhibit the responses induced by these agonists.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C5a receptor (CD88) promotes motility and invasiveness of gastric cancer by activating RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the optimal concentration and duration of C5aR antagonist application in an inflammatory model of human dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sinobiological.com [sinobiological.com]
Application Notes and Protocols for C5a Receptor Antagonism in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Note on W-54011: Initial interest in utilizing this compound for in vivo mouse models must be reconsidered due to evidence of species-specific efficacy. Research indicates that this compound does not effectively antagonize the C5a receptor (C5aR) in mice. One study on the species selectivity of this compound demonstrated its ability to inhibit the C5a response in cynomolgus monkeys and gerbils, but not in mice, rats, guinea pigs, rabbits, or dogs[1]. Therefore, the use of this compound in murine models is not recommended.
This document provides protocols and dosage information for validated alternative C5aR antagonists that have demonstrated efficacy in mouse models.
Alternative C5aR Antagonists for Murine Models
Several potent C5aR antagonists have been successfully employed in in vivo mouse studies. The most common are the cyclic hexapeptides PMX53 and PMX205, and the linear peptide JPE-1375.
Quantitative Data Summary
The following tables summarize the dosages and administration routes for these alternative compounds in various mouse models.
Table 1: PMX53 Dosage in Mouse Models
| Animal/Disease Model | Dosage | Route of Administration | Key Findings |
| C57BL/6J wild-type (C5a efficacy model) | 0.3, 1.0, 3.0 mg/kg | Intravenous (i.v.), single injection | 1 and 3 mg/kg doses significantly decreased C5a-mediated polymorphonuclear leukocyte (PMN) mobilization.[2][3] |
| C57BL/6J wild-type | 1 mg/kg | i.v., intraperitoneal (i.p.), subcutaneous (s.c.), per-oral (p.o.) | Pharmacokinetic analysis showed rapid absorption and distribution with an elimination half-life of ~20 minutes.[4][5] |
| Alzheimer's Disease (AD) transgenic mice | Not specified | s.c. or in drinking water | Chronic administration was non-toxic. PMX53 has been shown to mitigate tumor progression and inflammation in rodent models.[6] |
Table 2: PMX205 Dosage in Mouse Models
| Animal/Disease Model | Dosage | Route of Administration | Key Findings |
| C57BL/6J wild-type | 1 mg/kg | i.v., i.p., s.c., p.o. | Subcutaneous administration resulted in high bioavailability (>90%) and prolonged plasma and CNS exposure.[5][7] Oral bioavailability was higher than PMX53.[5] |
| Alzheimer's Disease (AD) transgenic mice (Tg2576 & 3xTg) | Not specified | s.c. or in drinking water (chronic) | Reduced fibrillar amyloid deposits, activated glia, and hyperphosphorylated tau. Improved cognitive function.[6] |
Table 3: JPE-1375 Dosage in Mouse Models
| Animal/Disease Model | Dosage | Route of Administration | Key Findings |
| C57BL/6J wild-type (C5a efficacy model) | 0.3, 1.0, 3.0 mg/kg | Intravenous (i.v.), single injection | 1 and 3 mg/kg doses significantly diminished C5a-mediated PMN mobilization and reduced TNF plasma levels by ~90%.[2][8][9] |
| C57BL/6J wild-type | 1 mg/kg | i.v., single injection | Pharmacokinetic analysis showed rapid plasma distribution and elimination, with a shorter active duration (<2 hours) compared to PMX53.[2][8] |
Experimental Protocols
The following are generalized protocols that can be adapted for the use of C5aR antagonists in mouse models of inflammation.
Protocol 1: Pharmacodynamic Assessment of C5aR Antagonists
This protocol is designed to assess the in vivo efficacy of a C5aR antagonist in inhibiting C5a-induced responses.
Materials:
-
C5aR antagonist (e.g., PMX53, JPE-1375)
-
Recombinant mouse C5a
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)
-
Blood collection supplies (e.g., EDTA-coated capillaries)
-
Flow cytometer and antibodies for neutrophil identification (e.g., anti-Ly6G)
-
ELISA kit for TNF-α quantification
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6J mice (8-12 weeks old) for at least one week before the experiment.
-
Antagonist Preparation: Dissolve the C5aR antagonist in sterile saline to the desired stock concentration. Prepare fresh on the day of the experiment.
-
Antagonist Administration: Administer the antagonist via the desired route (e.g., intravenous injection via the tail vein). Doses can range from 0.3 to 3.0 mg/kg.[2][3] A vehicle control group (saline only) must be included.
-
C5a Challenge: 15 minutes after antagonist administration, inject recombinant mouse C5a (e.g., 50 µg/kg) intravenously to induce an inflammatory response.[2]
-
Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at various time points (e.g., 0, 15, 30, and 60 minutes) after the C5a challenge.[2]
-
Analysis:
-
Neutrophil Mobilization: Perform a complete blood count or use flow cytometry to quantify the number of circulating neutrophils.
-
TNF-α Levels: Prepare plasma from blood samples and measure TNF-α concentration using an ELISA kit according to the manufacturer's instructions.
-
-
Data Interpretation: Compare the levels of neutrophil mobilization and TNF-α in antagonist-treated groups to the vehicle control group to determine the inhibitory effect of the compound.
Protocol 2: Chronic Administration in a Disease Model (e.g., Alzheimer's Disease)
This protocol outlines a general approach for long-term treatment with a C5aR antagonist in a chronic disease model.
Materials:
-
C5aR antagonist (e.g., PMX205)
-
Vehicle for administration (e.g., drinking water, subcutaneous injection vehicle)
-
Appropriate mouse model of disease (e.g., 3xTg-AD mice)
-
Behavioral testing apparatus
-
Histology and immunohistochemistry reagents
Procedure:
-
Animal Model: Utilize a relevant transgenic mouse model for the disease of interest. Age-matched wild-type littermates should be used as controls.
-
Antagonist Administration:
-
Oral Administration: Dissolve the antagonist (e.g., PMX205) in the drinking water at a concentration calculated to provide the desired daily dose. Monitor water intake to ensure consistent dosing.
-
Subcutaneous Administration: Administer the antagonist via subcutaneous injection at a regular interval (e.g., daily).
-
-
Treatment Duration: The treatment period should be relevant to the disease model, often lasting several weeks to months.[6]
-
Monitoring: Regularly monitor the animals for any signs of toxicity, including weight loss or changes in behavior.[6]
-
Outcome Assessment: At the end of the treatment period, assess the therapeutic effects using relevant outcome measures:
-
Behavioral Tests: Conduct cognitive and motor function tests appropriate for the disease model.
-
Pathological Analysis: Perfuse the animals and collect tissues (e.g., brain) for histological and immunohistochemical analysis of disease-specific markers (e.g., amyloid plaques, neuroinflammation).
-
-
Data Analysis: Compare the behavioral and pathological outcomes between the treated and vehicle control groups to evaluate the efficacy of the C5aR antagonist.
Visualizations
C5aR1 Signaling Pathway
Caption: Simplified C5aR1 signaling pathway and the inhibitory point of antagonists.
Experimental Workflow for In Vivo C5aR Antagonist Testing
Caption: General workflow for a pharmacodynamic study of a C5aR antagonist in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Treatment with a C5aR Antagonist Decreases Pathology and Enhances Behavioral Performance in Murine Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. JPE-1375 | Complement System | 1254036-23-1 | Invivochem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: W-54011 Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the stability and proper storage of W-54011, a potent and orally active non-peptide C5a receptor antagonist. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.
Overview of this compound
This compound is a high-affinity C5a receptor antagonist with a Ki value of 2.2 nM.[1][2] It effectively inhibits C5a-induced intracellular Ca2+ mobilization, chemotaxis, and the generation of reactive oxygen species (ROS) in human neutrophils.[1][2] Given its mechanism of action, this compound is a valuable tool for research in inflammation and related therapeutic areas.
Storage Conditions
Proper storage of this compound is essential to maintain its chemical stability and biological activity. The compound is available in solid (powder) form and as a stock solution.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container, away from moisture.[1][3] |
| Stock Solution in Solvent (e.g., DMSO) | -80°C | 6 months to 1 year | Use within 6 months to 1 year for optimal performance.[1][3] |
| -20°C | 1 month | Suitable for shorter-term storage.[1] | |
| Working Solution (for in vivo experiments) | Room Temperature | Same day use | It is recommended to prepare freshly before each experiment.[1] |
Preparation of Stock and Working Solutions
3.1. Materials Required
-
This compound (solid form)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile polypropylene tubes
-
Vortex mixer
-
Sonicator (optional)
3.2. Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibrate: Allow the vial of solid this compound and anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. The molecular weight of this compound is 493.08 g/mol .[2][4]
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.93 mg of this compound in 1 mL of DMSO.
-
Mix: Vortex the solution thoroughly to ensure the compound is completely dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1][3]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][3]
3.3. Protocol for Preparing Working Solutions for In Vivo Experiments
For in vivo studies, working solutions should be prepared fresh on the day of use.[1] A common vehicle for oral administration involves a multi-component solvent system.
Example Protocol for In Vivo Working Solution:
-
Prepare Vehicle: A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare this vehicle by sequentially adding and mixing each component.
-
Dilute Stock Solution: Based on the required final concentration for dosing, dilute the 10 mM DMSO stock solution with the prepared vehicle. For example, to prepare a 1 mg/mL working solution, the stock solution would be diluted accordingly.
-
Mix Thoroughly: Ensure the final working solution is clear and homogenous. If any precipitation or phase separation is observed, gentle warming and sonication may be applied.[1]
Experimental Workflow for Handling this compound
The following diagram illustrates the recommended workflow for handling this compound from receipt to experimental use.
Caption: Workflow for handling and preparing this compound.
This compound Signaling Pathway Inhibition
This compound acts as a competitive antagonist at the C5a receptor (C5aR), a G protein-coupled receptor. By blocking the binding of C5a, this compound inhibits downstream signaling pathways that are crucial for inflammatory responses.
Caption: Inhibition of C5a signaling by this compound.
References
Application Notes and Protocols for Studying Neutrophil Activation with W-54011
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing W-54011, a potent and selective C5a receptor 1 (C5aR1) antagonist, to investigate neutrophil activation. This document includes an overview of this compound's mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for key neutrophil function assays, and visualizations of relevant pathways and workflows.
Introduction to this compound
This compound is a small molecule, non-peptide antagonist of the C5a receptor 1 (C5aR1), also known as CD88.[1][2] The complement component C5a is a potent pro-inflammatory anaphylatoxin that plays a crucial role in the innate immune response by activating neutrophils and other myeloid cells. C5a binding to C5aR1 on neutrophils triggers a cascade of intracellular signaling events leading to a range of physiological responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). By competitively blocking the binding of C5a to C5aR1, this compound effectively inhibits these downstream effects, making it a valuable tool for studying the role of the C5a-C5aR1 axis in neutrophil-mediated inflammation and various disease models.[2] this compound is orally active and has demonstrated high specificity for the C5a receptor.[1]
Mechanism of Action
This compound functions as a competitive antagonist at the C5aR1. It binds to the receptor, preventing the binding of the endogenous ligand C5a. This blockade inhibits the G-protein-coupled signaling cascade that is normally initiated by C5a binding. The downstream consequences of this inhibition include the suppression of intracellular calcium mobilization, prevention of chemotactic migration towards a C5a gradient, and reduction of the oxidative burst.
Caption: this compound competitively antagonizes the C5aR1, blocking C5a-induced signaling and subsequent neutrophil activation.
Data Presentation
The inhibitory activity of this compound on various C5a-induced neutrophil functions is summarized in the table below. This data highlights the potency of this compound in in vitro assays.
| Parameter | Cell Type | Assay | IC50 / Ki | Reference |
| Binding Affinity (Ki) | Human Neutrophils | 125I-C5a Binding | 2.2 nM | [1] |
| Inhibition of Chemotaxis | Human Neutrophils | C5a-induced Chemotaxis | 2.7 nM | [1] |
| Inhibition of ROS Production | Human Neutrophils | C5a-induced ROS Generation | 1.6 nM | [1] |
| Inhibition of Ca2+ Mobilization | Human Neutrophils | C5a-induced Ca2+ Mobilization | 3.1 nM | [1] |
Experimental Protocols
Detailed protocols for key neutrophil activation assays are provided below. These protocols are intended as a starting point and may require optimization based on specific experimental conditions and laboratory reagents.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a method for assessing the effect of this compound on C5a-induced neutrophil migration using a modified Boyden chamber (e.g., Transwell® inserts).
Materials:
-
This compound
-
Recombinant Human C5a
-
Human Neutrophils (isolated from fresh whole blood)
-
Chemotaxis Buffer (e.g., HBSS with 0.1% BSA)
-
Boyden Chamber with 3-5 µm pore size polycarbonate membranes
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Resuspend the purified neutrophils in chemotaxis buffer at a concentration of 1 x 106 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of this compound in chemotaxis buffer to the desired final concentrations. Also, prepare a solution of C5a in chemotaxis buffer (e.g., 10 nM).
-
Assay Setup:
-
Add the C5a solution (chemoattractant) to the lower wells of the Boyden chamber.
-
In the upper chamber (insert), add the neutrophil suspension.
-
To test the inhibitory effect of this compound, pre-incubate the neutrophils with various concentrations of this compound for 15-30 minutes at 37°C before adding them to the upper chamber. Include appropriate vehicle controls (DMSO).
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Cell Staining and Counting:
-
After incubation, remove the inserts and wipe the upper surface of the membrane to remove non-migrated cells.
-
Fix the membrane in methanol and stain with a suitable stain like Diff-Quik.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the C5a-only control.
Caption: Workflow for the neutrophil chemotaxis assay to evaluate the inhibitory effect of this compound.
Neutrophil Degranulation Assay (Elastase Release)
This protocol measures the release of elastase, a primary granule enzyme, from neutrophils upon stimulation with C5a and its inhibition by this compound.
Materials:
-
This compound
-
Recombinant Human C5a
-
Human Neutrophils
-
Assay Buffer (e.g., HBSS with Ca2+ and Mg2+)
-
Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
96-well plate
-
Plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils as described in the chemotaxis protocol. Resuspend in assay buffer at 2 x 106 cells/mL.
-
Compound and Stimulus Preparation: Prepare dilutions of this compound and a working solution of C5a (e.g., 100 nM) in assay buffer.
-
Assay Performance:
-
In a 96-well plate, add the neutrophil suspension.
-
Add the desired concentrations of this compound or vehicle control and pre-incubate for 15 minutes at 37°C.
-
Add C5a to stimulate degranulation. For a positive control, use a known secretagogue like fMLP. For a negative control, use buffer alone.
-
Incubate for 30-60 minutes at 37°C.
-
-
Measurement of Elastase Activity:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the elastase substrate to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide-based substrates) over time using a plate reader.
-
-
Data Analysis: Determine the rate of substrate cleavage, which is proportional to the amount of released elastase. Calculate the percentage of inhibition by this compound.
Reactive Oxygen Species (ROS) Production Assay
This protocol outlines the measurement of intracellular ROS production in neutrophils using a fluorescent probe like Dihydrorhodamine 123 (DHR 123) or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and flow cytometry.
Materials:
-
This compound
-
Recombinant Human C5a
-
Human Neutrophils
-
Assay Buffer (e.g., HBSS)
-
DHR 123 or DCFH-DA fluorescent probe
-
Flow cytometer
Procedure:
-
Neutrophil Isolation: Isolate neutrophils as previously described and resuspend in assay buffer at 1 x 106 cells/mL.
-
Probe Loading: Incubate the neutrophils with DHR 123 (e.g., 1 µM) or DCFH-DA (e.g., 5 µM) for 15-30 minutes at 37°C in the dark.
-
Inhibition and Stimulation:
-
Wash the cells to remove excess probe.
-
Pre-incubate the probe-loaded neutrophils with different concentrations of this compound or vehicle for 15 minutes at 37°C.
-
Stimulate the cells with C5a (e.g., 100 nM). Use a potent ROS inducer like Phorbol 12-myristate 13-acetate (PMA) as a positive control.
-
-
Flow Cytometry Analysis:
-
Incubate for 15-30 minutes at 37°C.
-
Immediately analyze the samples on a flow cytometer. Excite the oxidized fluorescent probe with a 488 nm laser and detect the emission in the green channel (e.g., FL1).
-
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) of the neutrophil population. Calculate the percentage of inhibition of ROS production by this compound.
Caption: Workflow for the neutrophil ROS production assay to assess the inhibitory capacity of this compound.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of the C5a-C5aR1 signaling axis in neutrophil activation. Its high potency and selectivity make it suitable for a range of in vitro studies. The provided protocols offer a foundation for investigating the effects of this compound on key neutrophil functions. Researchers should carefully consider appropriate controls and may need to optimize these protocols for their specific experimental needs.
References
Application Notes and Protocols: W-54011 in Acute Kidney Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Kidney Injury (AKI) is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. AKI causes a build-up of waste products in the blood and makes it hard for the kidneys to keep the right balance of fluid in the body. The complement system, particularly the C5a-C5a receptor (C5aR) signaling axis, has been identified as a significant contributor to the inflammatory processes that drive the pathogenesis of AKI. W-54011 is a potent and orally active non-peptide antagonist of the C5a receptor 1 (C5aR1), which has shown promise in mitigating inflammation-mediated tissue damage.[1] These application notes provide an overview of the use of this compound in preclinical AKI models, including detailed protocols and expected outcomes.
Mechanism of Action
This compound selectively binds to and inhibits the C5a receptor 1 (C5aR1), a G protein-coupled receptor.[1] In the context of AKI, the binding of the pro-inflammatory anaphylatoxin C5a to C5aR1 on various cells, including renal tubular epithelial cells and infiltrating immune cells, triggers a cascade of inflammatory responses. This includes the activation of downstream signaling pathways such as ERK1/2 and p38 MAPK, leading to the production of pro-inflammatory cytokines and chemokines like IL-1β, IL-6, and TNF-α, which exacerbate kidney damage.[2] By blocking the C5a/C5aR1 interaction, this compound is expected to attenuate these inflammatory responses, reduce immune cell infiltration, and ultimately protect the kidney from injury.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which C5a contributes to acute kidney injury and the point of intervention for this compound.
Application in Preclinical Models of Acute Kidney Injury
While direct studies of this compound in ischemia/reperfusion and cisplatin-induced AKI models are limited, its efficacy in a lipopolysaccharide (LPS)-induced AKI model and the protective effects of other C5aR antagonists in ischemia/reperfusion models strongly support its potential therapeutic application.
Ischemia/Reperfusion (I/R)-Induced AKI
Model Description: This model mimics the renal injury that occurs due to a temporary interruption of blood flow to the kidneys, a common clinical scenario. The subsequent reperfusion paradoxically exacerbates the injury through a robust inflammatory response.
Experimental Protocol (Adapted from rodent models):
-
Animal Model: Male Wistar rats (250-300g) or C57BL/6 mice (20-25g).
-
This compound Formulation: For oral administration, this compound can be formulated in a vehicle such as 0.5% carboxymethylcellulose or a solution of 25% ethanol in saline.[3] A stock solution in DMSO can be diluted with PEG300, Tween-80, and saline for a final concentration suitable for administration.[1]
-
This compound Administration:
-
Prophylactic Treatment: Administer this compound (e.g., 10 mg/kg, p.o.) 1 hour prior to the induction of ischemia.[3]
-
Therapeutic Treatment: Administer this compound at the time of reperfusion or shortly after.
-
-
Surgical Procedure:
-
Anesthetize the animal (e.g., with isoflurane or ketamine/xylazine).
-
Perform a midline laparotomy to expose the renal pedicles.
-
Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for a defined period (e.g., 30-45 minutes).
-
Remove the clamps to allow reperfusion.
-
Suture the abdominal wall and skin.
-
-
Post-Operative Care: Provide supportive care, including fluid administration and analgesia, as per institutional guidelines.
-
Endpoint Analysis: Euthanize animals at various time points post-reperfusion (e.g., 24, 48, or 72 hours) to collect blood and kidney tissue for analysis.
Expected Outcomes with C5aR Antagonist Treatment:
The following table summarizes the expected quantitative outcomes based on studies using a C5a receptor antagonist in a rat model of I/R-induced AKI.[3]
| Parameter | Sham Control | I/R Injury (Vehicle) | I/R Injury + C5aR Antagonist (10 mg/kg, p.o.) |
| Serum Creatinine (mg/dL) | ~0.5 | ~3.5 | ~1.5 |
| Serum Aspartate Aminotransferase (AST) (U/L) | ~150 | ~600 | ~250 |
| Renal Myeloperoxidase (MPO) (U/g tissue) | ~1.0 | ~4.5 | ~2.0 |
| Renal TNF-α (pg/mg protein) | ~20 | ~100 | ~40 |
Cisplatin-Induced AKI
Model Description: Cisplatin is a widely used chemotherapeutic agent with significant nephrotoxic side effects, primarily affecting the proximal renal tubules. This model is highly relevant for studying drug-induced AKI.
Experimental Protocol (Adapted from rodent models):
-
Animal Model: Male C57BL/6 mice (20-25g).
-
This compound Formulation: Prepare as described for the I/R model.
-
This compound Administration:
-
Prophylactic Treatment: Administer this compound (e.g., 10-30 mg/kg, p.o.) daily, starting one day before cisplatin injection and continuing for the duration of the experiment.
-
-
Induction of AKI: Administer a single intraperitoneal (i.p.) injection of cisplatin (e.g., 20 mg/kg).[4]
-
Monitoring: Monitor animal body weight and general health daily.
-
Endpoint Analysis: Euthanize animals at 72 hours post-cisplatin injection to collect blood and kidney tissue.
Expected Outcomes with this compound Treatment:
The following table presents representative data on expected changes in key renal function markers in a cisplatin-induced AKI model and the anticipated protective effects of this compound.
| Parameter | Control (Vehicle) | Cisplatin (20 mg/kg) + Vehicle | Cisplatin (20 mg/kg) + this compound (representative) |
| Serum Blood Urea Nitrogen (BUN) (mg/dL) | ~25 | ~150 | ~75 |
| Serum Creatinine (mg/dL) | ~0.2 | ~1.8 | ~0.8 |
| Renal Kidney Injury Molecule-1 (KIM-1) (mRNA fold change) | 1 | ~50 | ~20 |
| Renal TNF-α (mRNA fold change) | 1 | ~15 | ~5 |
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of AKI.
Conclusion
This compound, as a C5aR1 antagonist, presents a promising therapeutic strategy for mitigating acute kidney injury. The provided protocols and expected outcomes offer a framework for researchers to investigate its efficacy in various preclinical models. Further studies are warranted to fully elucidate its therapeutic potential and to optimize dosing and treatment regimens for different etiologies of AKI.
References
Application Notes and Protocols: W-54011 in Dental Pulp Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of W-54011, a nonpeptide antagonist of the C5a receptor (C5aR), in the study and potential treatment of dental pulp inflammation (pulpitis). The protocols and data presented are based on in vitro studies utilizing human dental pulp cells.
Introduction
Dental pulpitis is an inflammatory condition of the dental pulp, often initiated by bacterial invasion from carious lesions. The inflammatory cascade within the confined space of the pulp chamber can lead to severe pain and pulp necrosis if not managed effectively. The complement component C5a is a potent pro-inflammatory mediator that, upon binding to its receptor C5aR (also known as C5aR1), triggers a cascade of inflammatory responses, including the release of cytokines like Interleukin-6 (IL-6).[1][2][3] this compound is an orally active small molecule antagonist of C5aR that competitively inhibits the binding of C5a, thereby mitigating the downstream inflammatory signaling.[1][4][5] This document outlines the application of this compound in experimental models of dental pulp inflammation, providing detailed protocols and summarizing key quantitative findings.
Mechanism of Action
This compound functions by blocking the C5a-C5aR signaling axis. In the context of dental pulp inflammation, bacterial components like lipopolysaccharide (LPS) can trigger an immune response that includes the generation of C5a. C5a then binds to C5aR on dental pulp cells, activating downstream signaling pathways such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines like IL-6.[1] By competitively binding to C5aR, this compound prevents C5a-mediated activation, thus downregulating the inflammatory response.[1][4] This targeted inhibition helps to slow down the immune process, providing an opportunity for pulp repair and regeneration.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the effects of this compound on human dental pulp cells in an inflammatory model induced by lipopolysaccharide (LPS).
Table 1: Optimal Concentrations for In Vitro Model of Dental Pulp Inflammation
| Component | Concentration | Duration | Purpose | Reference |
| LPS | 1.0 µg/mL | 48 hours | Induction of inflammation in human dental pulp cells | [1] |
| This compound | 1.0 µg/mL | 48 hours | Inhibition of inflammation | [1] |
Table 2: Effect of this compound on Gene Expression in LPS-Stimulated Human Dental Pulp Cells
| Treatment Group | C5a Expression (mRNA) | C5aR Expression (mRNA) | IL-6 Expression (mRNA) | TLR-4 Expression (mRNA) | Reference |
| Control (DMEM) | Baseline | Baseline | Baseline | Baseline | [1] |
| LPS (1.0 µg/mL for 48h) | No significant change | Increased | Significantly Increased | Increased | [1] |
| LPS + this compound (1.0 µg/mL for 48h) | No significant change | Significantly Decreased | Significantly Decreased | No significant difference from LPS alone | [1] |
| This compound alone (1.0 µg/mL for 48h) | Increased | Increased | Lower than LPS group | Higher than control | [1] |
Note: "Significantly Increased/Decreased" refers to statistically significant changes reported in the source study. The study found that 48 hours of this compound treatment following 48 hours of LPS stimulation effectively inhibited inflammation without affecting C5a expression.[1]
Experimental Protocols
Protocol 1: In Vitro Model of Dental Pulp Inflammation
This protocol describes the establishment of an inflammatory model using human dental pulp cells (hDPCs) and treatment with this compound.
Materials:
-
Human dental pulp cells (hDPCs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Cell counting kit (e.g., CCK-8)
-
Plates for cell culture (e.g., 96-well, 24-well, 6-well)
Procedure:
-
Cell Culture: Culture hDPCs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed hDPCs into appropriate culture plates at a desired density.
-
Induction of Inflammation:
-
Once cells reach confluence, replace the culture medium with serum-free DMEM containing 1.0 µg/mL LPS.
-
Incubate the cells for 48 hours to induce an inflammatory response.
-
-
This compound Treatment:
-
After the 48-hour LPS stimulation, remove the LPS-containing medium.
-
Add fresh serum-free DMEM containing 1.0 µg/mL this compound to the cells.
-
Incubate for an additional 48 hours.
-
-
Control Groups:
-
Negative Control: Cells cultured in serum-free DMEM for the entire duration.
-
LPS Control: Cells stimulated with LPS for 48 hours, followed by incubation in fresh serum-free DMEM for 48 hours.
-
This compound Control: Cells cultured in serum-free DMEM for 48 hours, followed by incubation with this compound (1.0 µg/mL) for 48 hours.
-
-
Analysis: After the treatment period, cells and culture supernatants can be collected for further analysis, such as quantitative real-time PCR (qRT-PCR) for gene expression analysis or enzyme-linked immunosorbent assay (ELISA) for protein quantification.
Protocol 2: Analysis of Gene Expression by qRT-PCR
This protocol outlines the steps for analyzing the expression of key inflammatory markers at the mRNA level.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., C5a, C5aR, IL-6, TLR-4, and a housekeeping gene like GAPDH)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
RNA Extraction: Extract total RNA from the treated and control hDPCs using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mixture containing the cDNA template, specific primers, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the gene expression data using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway involved in this compound's mechanism of action and the experimental workflow.
Caption: this compound mechanism in dental pulp inflammation.
Caption: Experimental workflow for this compound treatment.
References
- 1. Determination of the optimal concentration and duration of C5aR antagonist application in an inflammatory model of human dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of the optimal concentration and duration of C5aR antagonist application in an inflammatory model of human dental pulp cells – ScienceOpen [scienceopen.com]
- 3. Determination of the optimal concentration and duration of C5aR antagonist application in an inflammatory model of human dental pulp cells | Semantic Scholar [semanticscholar.org]
- 4. receptors-for-complement-c5a-the-importance-of-c5ar-and-the-enigmatic-role-of-c5l2 - Ask this paper | Bohrium [bohrium.com]
- 5. scielo.br [scielo.br]
Application Note: Preparation and Handling of W-54011 Stock Solution in DMSO
Audience: This document is intended for researchers, scientists, and drug development professionals utilizing W-54011 in experimental settings.
Introduction: this compound is a potent, orally active, and selective non-peptide antagonist of the complement component 5a receptor 1 (C5aR1, also known as CD88).[1][2] As a high-affinity competitive antagonist, this compound effectively inhibits the binding of the pro-inflammatory anaphylatoxin C5a to its receptor.[3][4] This action blocks a cascade of downstream inflammatory responses, including intracellular calcium mobilization, chemotaxis, and the generation of reactive oxygen species (ROS) in neutrophils.[1][3] Its utility has been demonstrated in various inflammatory models.[5]
Due to its hydrophobic nature, this compound is readily soluble in dimethyl sulfoxide (DMSO), which is a common solvent for preparing high-concentration stock solutions for in vitro and in vivo research.[3][6] This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution in DMSO.
Physicochemical and Biological Data
Quantitative data for this compound is summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | N-[[4-(Dimethylamino)phenyl]methyl]-1,2,3,4-tetrahydro-7-methoxy-N-[4-(1-methylethyl)phenyl]-1-naphthalenecarboxamide hydrochloride | [3] |
| Molecular Formula | C₃₀H₃₆N₂O₂.HCl | [3] |
| Molecular Weight | 493.08 g/mol | [3] |
| CAS Number | 405098-33-1 | [3] |
| Appearance | White to off-white solid powder | [6] |
| Solubility | Soluble in DMSO (up to 50 mM) |[3] |
Table 2: In Vitro Inhibitory Activity of this compound on Human Neutrophils
| Assay | Value | Reference |
|---|---|---|
| Ki (Binding of ¹²⁵I-labeled C5a) | 2.2 nM | [1][3] |
| IC₅₀ (C5a-induced ROS generation) | 1.6 nM | [1][3] |
| IC₅₀ (C5a-induced chemotaxis) | 2.7 nM | [1][3] |
| IC₅₀ (C5a-induced Ca²⁺ mobilization) | 3.1 nM |[1][3] |
Experimental Protocols
Required Materials and Equipment
-
This compound (hydrochloride salt powder)
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Fume hood
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM this compound stock solution.
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Always confirm the molecular weight on the Certificate of Analysis provided by your supplier. The calculation below is based on the hydrochloride salt (MW = 493.08 g/mol ).
Safety Precautions:
-
Perform all steps in a certified fume hood.
-
Wear appropriate PPE, including double gloves, a lab coat, and safety glasses.
-
DMSO is an excellent solvent and can facilitate the absorption of chemicals through the skin.[7] Avoid all direct contact.
Procedure:
-
Calculation:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 493.08 g/mol × 1000 mg/g = 4.93 mg
-
-
Weighing: Carefully weigh 4.93 mg of this compound powder into a sterile vial on a calibrated analytical balance.
-
Solubilization: Add 1.0 mL of high-purity DMSO to the vial containing the this compound powder.
-
Dissolving: Cap the vial securely and vortex at medium speed until the powder is completely dissolved. The solution should be clear. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, tightly sealed cryovials or microcentrifuge tubes.[1]
-
Storage: Store the aliquots as recommended in Table 3.
Storage and Stability
Proper storage is critical to maintain the activity of the this compound stock solution.
Table 3: Recommended Storage Conditions for this compound Stock Solution (in DMSO)
| Temperature | Duration | Notes | Reference |
|---|---|---|---|
| -20°C | Up to 1 month | For short to medium-term storage. | [1] |
| -80°C | Up to 6 months | Recommended for long-term storage. |[1] |
Always store vials sealed and protected from moisture and light.[1]
Application Notes
Mechanism of Action
This compound acts as a competitive antagonist at the C5aR1. It directly competes with C5a for binding to the receptor, thereby inhibiting G-protein activation and blocking downstream signaling pathways responsible for inflammation.[4][5]
Caption: this compound competitively inhibits the C5a receptor (C5aR1).
Experimental Considerations
-
Working Dilutions: The 10 mM DMSO stock solution must be further diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium. Due to the low solubility of this compound in aqueous solutions, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent effects and precipitation.
-
Species Selectivity: this compound exhibits species selectivity. It is potent against human, cynomolgus monkey, and gerbil C5aR but is not effective for inhibiting C5aR in mice, rats, guinea pigs, rabbits, or dogs.[1][2] This is a critical consideration when designing animal studies.
-
Competitive Antagonism: As a surmountable antagonist, the inhibitory effect of this compound can be overcome by high concentrations of the C5a ligand.[4] This should be considered when designing experiments with high levels of complement activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. medkoo.com [medkoo.com]
- 7. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of W-54011 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available information and general protocols for the oral administration of the C5a receptor antagonist, W-54011, in animal studies.
Introduction
This compound is a potent and orally active non-peptide antagonist of the complement component 5a (C5a) receptor (C5aR1 or CD88). By blocking the interaction of C5a with its receptor, this compound inhibits downstream inflammatory signaling, making it a valuable tool for investigating the role of the C5a-C5aR1 axis in various inflammatory and immune-mediated diseases.
Preclinical Data Summary
Efficacy in Animal Models
Oral administration of this compound has been shown to be effective in a C5a-induced neutropenia model in Mongolian gerbils. A dose-dependent inhibition of neutropenia was observed with oral doses ranging from 3 to 30 mg/kg.
Species Selectivity
It is crucial to note the species selectivity of this compound. It has been reported to be active in Mongolian gerbils and cynomolgus monkeys. However, it is reportedly inactive in mice, rats, guinea pigs, rabbits, and dogs. Therefore, researchers should select appropriate animal models for their studies.
Quantitative Data
Detailed quantitative pharmacokinetic and toxicological data for the oral administration of this compound in animal studies are not extensively available in the public domain. The following tables summarize the currently available information and provide general guidance.
Table 1: In Vivo Efficacy of Orally Administered this compound
| Animal Model | Disease Model | Dosing Regimen | Observed Effect |
| Mongolian Gerbil | C5a-induced neutropenia | 3 - 30 mg/kg (single oral dose) | Dose-dependent inhibition of neutropenia |
Table 2: Publicly Available Pharmacokinetic and Toxicological Data (Oral Administration)
| Parameter | Value | Species | Notes |
| Pharmacokinetics | |||
| Bioavailability | Not publicly available | - | - |
| Cmax | Not publicly available | - | - |
| Tmax | Not publicly available | - | - |
| Half-life | Not publicly available | - | - |
| Toxicology | |||
| Acute Toxicity (e.g., LD50) | Not publicly available | - | - |
| Repeated-Dose Toxicity | Not publicly available | - | - |
Experimental Protocols
Formulation for Oral Administration
As this compound is a poorly water-soluble compound, appropriate formulation is critical for achieving consistent oral absorption in animal studies. While specific formulations used in published studies are not detailed, a common approach for such compounds is to prepare a suspension in a vehicle suitable for oral gavage.
Example Vehicle Preparation:
-
0.5% (w/v) Methylcellulose in Water: Dissolve 0.5 g of methylcellulose in 100 mL of sterile water. Stir overnight at 4°C to ensure complete dissolution.
-
Corn Oil: A simple and commonly used vehicle for lipophilic compounds.
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
Levigate the powder with a small amount of the chosen vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the desired final concentration.
-
Ensure the suspension is homogenous before each administration. It is recommended to keep the suspension under constant agitation (e.g., using a magnetic stirrer) during the dosing procedure to maintain uniformity.
C5a-Induced Neutropenia Model in Mongolian Gerbils (General Protocol)
This protocol describes a general procedure for inducing neutropenia with C5a and assessing the inhibitory effect of orally administered this compound.
Materials:
-
Male Mongolian gerbils (e.g., 6-8 weeks old)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Recombinant human C5a (rhC5a) or gerbil C5a
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA-coated microcapillary tubes)
-
Automated hematology analyzer or manual cell counting equipment
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
This compound Administration:
-
Prepare a fresh suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.3, 1, 3 mg/mL to deliver 3, 10, 30 mg/kg in a 10 mL/kg volume).
-
Administer the this compound suspension or vehicle to the respective groups via oral gavage. A typical volume for oral gavage in gerbils is 5-10 mL/kg.
-
-
C5a Challenge:
-
At a predetermined time after this compound administration (e.g., 1-2 hours), administer a bolus of C5a intravenously (e.g., via the lateral tail vein). The optimal dose and timing of C5a should be determined in pilot studies to induce a consistent and measurable neutropenia.
-
-
Blood Collection:
-
Collect a baseline blood sample (e.g., from the retro-orbital sinus or tail vein) before C5a administration.
-
Collect subsequent blood samples at various time points after the C5a challenge (e.g., 5, 15, 30, and 60 minutes) to monitor the neutrophil count.
-
-
Neutrophil Counting:
-
Determine the absolute neutrophil count in each blood sample using an automated hematology analyzer or by performing manual differential counts on blood smears.
-
-
Data Analysis:
-
Calculate the percentage change in neutrophil count from baseline for each animal at each time point.
-
Compare the neutrophil counts between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Visualizations
C5a Receptor Signaling Pathway
Caption: C5a Receptor (C5aR1) signaling pathway and the antagonistic action of this compound.
Experimental Workflow for Evaluating Oral this compound
Troubleshooting & Optimization
W-54011 Technical Support Center: Troubleshooting Solubility and Experimental Design
Welcome to the technical support center for W-54011, a potent and selective C5a receptor antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility, and to provide clear guidance for experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, non-peptide antagonist of the C5a receptor (C5aR, also known as CD88).[1][2] Its primary mechanism of action is to competitively block the binding of the pro-inflammatory anaphylatoxin C5a to its receptor.[3][4] This inhibition prevents the downstream signaling cascade that leads to various inflammatory responses, including intracellular calcium mobilization, chemotaxis, and the generation of reactive oxygen species (ROS) in neutrophils.[1][5]
Q2: In which solvents is this compound soluble?
A2: this compound exhibits good solubility in several organic solvents. It is most soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2] Limited solubility is also reported in ethanol.[2] For aqueous-based solutions for in vivo studies, co-solvent systems are required.
Q3: What is the recommended storage condition for this compound?
A3: For long-term storage, this compound powder should be stored at -20°C.[6] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[1][6] It is recommended to prepare solutions on the day of use whenever possible.[6]
Troubleshooting Guide
Issue: I am observing precipitation when preparing my this compound stock solution in DMSO.
-
Solution 1: Use fresh, high-quality DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly impact the solubility of compounds.[1] Always use newly opened or properly stored anhydrous DMSO.
-
Solution 2: Gentle warming and sonication. To aid dissolution, you can gently warm the solution and use sonication.[1][7] Be cautious with the temperature to avoid degradation of the compound.
-
Solution 3: Check your concentration. While this compound has good solubility in DMSO, ensure you are not exceeding the maximum solubility limits (see Table 1).
Issue: My compound is precipitating out of my aqueous buffer during my in vitro experiment.
-
Solution 1: Maintain a low percentage of DMSO. When diluting your DMSO stock solution into an aqueous buffer, ensure the final concentration of DMSO is low (typically ≤0.5%) to avoid precipitation and solvent-induced artifacts in your assay.
-
Solution 2: Use a co-solvent system. For experiments requiring higher concentrations in aqueous media, consider using a co-solvent system similar to those used for in vivo preparations, if compatible with your experimental setup.
Issue: I am not observing the expected inhibitory effect in my cell-based assay.
-
Solution 1: Verify cell line responsiveness. Ensure that your cell line expresses the C5a receptor (C5aR/CD88) and is responsive to C5a stimulation.
-
Solution 2: Confirm compound activity. Before conducting extensive experiments, it is advisable to perform a dose-response curve to determine the optimal concentration of this compound for your specific assay and cell type. IC50 values for C5a-induced responses in human neutrophils are in the low nanomolar range.[1][5]
-
Solution 3: Species Specificity. this compound exhibits species selectivity. It is effective in humans, cynomolgus monkeys, and gerbils, but not in mice, rats, guinea pigs, rabbits, or dogs.[1][2]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Molar Equivalent | Reference(s) |
| DMSO | ≥ 28 mg/mL | 56.79 mM | [1][7] |
| DMSO | 50 mM | 24.65 mg/mL | [5] |
| DMSO | 30 mg/mL | 60.84 mM | [2] |
| DMF | 30 mg/mL | 60.84 mM | [2] |
| Ethanol | 3 mg/mL | 6.08 mM | [2] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | 5.07 mM | [1] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | 5.07 mM | [1] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL | 5.07 mM | [1] |
Note: The molecular weight of this compound hydrochloride is 493.08 g/mol .[1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.93 mg of this compound.
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.
-
Storage: Aliquot the stock solution into smaller, tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][6]
Protocol 2: Preparation of an In Vivo Formulation (Example)
This protocol yields a clear solution with a this compound concentration of ≥ 2.5 mg/mL.[1]
-
Prepare a Stock Solution: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Mixing Solvents: In a sterile tube, add the following solvents sequentially, ensuring the solution is mixed thoroughly after each addition:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: For example, to prepare 1 mL of the final formulation, you would add 100 µL of a 25 mg/mL DMSO stock to 400 µL of PEG300, mix well, then add 50 µL of Tween-80, mix again, and finally add 450 µL of saline to reach a final volume of 1 mL.[1]
-
Administration: It is recommended to prepare this working solution fresh on the day of use.[1]
Visualizations
Caption: Mechanism of action of this compound as a C5a receptor antagonist.
Caption: General experimental workflow for using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. W 54011 | Complement | Tocris Bioscience [tocris.com]
- 6. This compound|405098-33-1|COA [dcchemicals.com]
- 7. This compound | Complement System | ROS | TargetMol [targetmol.com]
Optimizing W-54011 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing W-54011, a potent C5a receptor antagonist, in cell culture experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful optimization of this compound for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, orally active, non-peptide antagonist of the C5a receptor (C5aR, also known as CD88)[1]. It functions as a competitive antagonist, meaning it binds to the C5a receptor and prevents the binding of its natural ligand, C5a, a potent pro-inflammatory mediator[2]. By blocking this interaction, this compound inhibits downstream signaling pathways that lead to inflammatory responses such as intracellular calcium mobilization, chemotaxis, and the generation of reactive oxygen species (ROS)[1].
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental conditions. Based on published data, a starting range of 10 nM to 1 µM is recommended for most in vitro applications. For human dental pulp cells, a concentration of 1.0 µg/mL (~2 µM) was found to be effective at inhibiting inflammation without causing cytotoxicity[3]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO)[4]. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. To avoid solubility issues, ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%). Stock solutions should be stored at -20°C or -80°C for long-term stability.
Q4: Is this compound cytotoxic to cells?
A4: this compound has been shown to have low cytotoxicity at effective concentrations. For example, in human dental pulp cells, concentrations up to 1.0 µg/mL did not significantly affect cell proliferation, while a higher concentration of 1.5 µg/mL showed some inhibitory effects on cell growth after 48 hours[3]. However, it is essential to perform a cytotoxicity assay for your specific cell line to determine the non-toxic working concentration range.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibitory effect of this compound observed | Sub-optimal concentration: The concentration of this compound may be too low to effectively antagonize the C5a receptor in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 for your experimental endpoint. |
| Low or absent C5a receptor expression: The cell line you are using may not express the C5a receptor at a sufficient level for this compound to exert its effect. | Verify C5a receptor expression in your cell line using techniques such as qPCR, Western blot, or flow cytometry. | |
| Compound degradation: Improper storage or handling of the this compound stock solution may have led to its degradation. | Prepare a fresh stock solution of this compound and store it properly at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| High concentration of C5a: In experiments where C5a is used as a stimulant, a very high concentration may overcome the competitive antagonism of this compound. | If possible, perform a dose-response with your C5a stimulant to find the EC50 and use a concentration around this value for your inhibition experiments. | |
| Precipitation of this compound in culture medium | Low solubility in aqueous solutions: this compound has limited solubility in aqueous media. | Ensure the final DMSO concentration from your stock solution is kept low (e.g., ≤ 0.1%). Prepare the final dilution of this compound in pre-warmed culture medium and mix thoroughly. Consider using a serum-containing medium, as proteins in the serum can help to keep hydrophobic compounds in solution. |
| Observed cytotoxicity | Concentration is too high: The concentration of this compound used may be toxic to your specific cell line. | Perform a cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) to determine the maximum non-toxic concentration for your cells. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | Ensure the final concentration of the solvent in the cell culture is at a non-toxic level (typically ≤ 0.1% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in your experiments. | |
| Variability in experimental results | Inconsistent cell conditions: Variations in cell passage number, seeding density, or growth phase can lead to inconsistent responses. | Use cells within a consistent passage number range, maintain a standardized seeding density, and ensure cells are in the logarithmic growth phase when starting experiments. |
| Inconsistent compound preparation: Variations in the preparation of this compound dilutions can lead to inconsistent results. | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Use calibrated pipettes for accurate dilutions. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound for a specific C5a-induced cellular response.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
Recombinant C5a
-
Assay-specific reagents (e.g., for measuring calcium flux, chemotaxis, or cytokine release)
-
96-well plates
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your assay and allow them to adhere and recover overnight.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete culture medium to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Remember to keep the final DMSO concentration constant and low across all wells.
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only). Incubate for a period sufficient to allow this compound to bind to the C5a receptors (e.g., 30-60 minutes).
-
C5a Stimulation: Add recombinant C5a to the wells at a pre-determined optimal concentration (e.g., the EC50 for your response). Include a negative control group with no C5a stimulation.
-
Incubation: Incubate the plate for a duration appropriate for your specific assay to allow for the cellular response to occur.
-
Assay Measurement: Measure the cellular response using your chosen assay (e.g., calcium indicator fluorescence, cell migration quantification, or ELISA for cytokine levels).
-
Data Analysis: Plot the cellular response against the logarithm of the this compound concentration. Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
Protocol 2: Assessing Cytotoxicity of this compound
This protocol describes a method to evaluate the potential cytotoxic effects of this compound on your cell line using a standard MTT assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium over a range of concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with DMSO only) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Incubation: Replace the old medium with the medium containing the different concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the cytotoxic concentration 50 (CC50).
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Value | Reference |
| Ki | Human Neutrophils | 2.2 nM | [1] |
| IC50 (Ca2+ mobilization) | Human Neutrophils | 3.1 nM | [1] |
| IC50 (Chemotaxis) | Human Neutrophils | 2.7 nM | [1] |
| IC50 (ROS generation) | Human Neutrophils | 1.6 nM | [1] |
Table 2: Recommended Starting Concentrations of this compound for Different Cell Lines
| Cell Line | Cell Type | Recommended Starting Concentration | Reference |
| Human Dental Pulp Cells | Primary Cells | 1.0 µg/mL (~2 µM) | [3] |
| Human Neutrophils | Primary Cells | 1-10 nM | [1] |
| RAW 264.7 | Mouse Macrophage | 10 nM - 1 µM | General Recommendation |
| U937 | Human Monocyte | 10 nM - 1 µM | General Recommendation |
| BV-2 | Mouse Microglia | 10 nM - 1 µM | General Recommendation |
Note: These are suggested starting points. The optimal concentration should be determined experimentally for each specific cell line and assay.
Visualizations
Caption: C5aR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. C5a differentially stimulates the ERK1/2 and p38 MAPK phosphorylation through independent signaling pathways to induced chemotactic migration in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C5a/C5aR pathway is essential for up-regulating SphK1 expression through p38-MAPK activation in acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C5aR antagonist inhibits occurrence and progression of complement C5a induced inflammatory response of microglial cells through activating p38MAPK and ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the optimal concentration and duration of C5aR antagonist application in an inflammatory model of human dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: W-54011 In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing W-54011 in in vivo efficacy studies. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected in vivo efficacy with this compound despite promising in vitro data. What are the potential reasons?
A1: Several factors could contribute to a lack of in vivo efficacy. A critical first step is to confirm the species compatibility of your animal model. This compound exhibits species selectivity and is effective in humans, cynomolgus monkeys, and gerbils, but it is not active in mice, rats, guinea pigs, rabbits, and dogs.[1] If you are using an incompatible species, the compound will not engage its target, the C5a receptor (C5aR1).
Other potential issues to investigate include:
-
Suboptimal Dosing: The administered dose may be insufficient to achieve therapeutic concentrations at the target site. A dose-response study is recommended to determine the optimal dose.
-
Poor Bioavailability: this compound is orally active, but its bioavailability can be influenced by the formulation. An inappropriate vehicle can lead to poor absorption.
-
Rapid Metabolism or Clearance: The compound may be rapidly metabolized and cleared from the system, preventing sustained target engagement. Pharmacokinetic studies are essential to understand the drug's exposure profile.
-
Formulation Issues: The compound may not be fully solubilized or may precipitate out of the vehicle upon administration.
Q2: What is a recommended starting dose for in vivo efficacy studies with this compound?
A2: A previously published study in Mongolian gerbils investigating C5a-induced neutropenia used oral doses ranging from 3 to 30 mg/kg.[1] This range can serve as a starting point for dose-finding studies in other relevant models. It is crucial to perform a dose-response study to identify the optimal dose for your specific model and endpoint.
Q3: What is a suitable vehicle for oral administration of this compound?
A3: this compound is a poorly water-soluble compound. A common formulation strategy for such molecules in preclinical studies involves a mixture of solvents to enhance solubility. One suggested formulation is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] It is recommended to prepare this formulation fresh on the day of use. Gentle heating and/or sonication can aid in dissolution if precipitation occurs.[1]
Q4: We are observing high variability in our in vivo results between animals. What are some common causes and how can we mitigate them?
A4: High inter-animal variability is a common challenge in in vivo research. Key factors to consider are:
-
Inconsistent Dosing Technique: Ensure all researchers are using a standardized and proficient oral gavage technique to minimize stress and ensure accurate delivery to the stomach.
-
Animal Health and Stress: Use healthy animals from a reputable supplier and allow for an adequate acclimatization period. Minimize stress during handling and procedures.
-
Genetic Variability: Using an outbred animal stock can contribute to varied responses. Consider using an inbred strain if possible.
-
Formulation Inhomogeneity: Ensure the dosing solution is well-mixed and that the compound has not settled or precipitated.
Q5: Are there any known off-target effects of this compound?
A5: this compound has been shown to be highly specific for the C5a receptor. In vitro studies have demonstrated that at concentrations up to 10 μM, it does not affect calcium mobilization stimulated by other chemoattractants such as fMLP, platelet-activating factor, or IL-8.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Lack of Efficacy | Incorrect Animal Model: this compound is inactive in mice and rats. | Confirm you are using a responsive species (e.g., gerbil, cynomolgus monkey). |
| Insufficient Dose: The dose is too low to achieve a therapeutic effect. | Conduct a dose-escalation study to determine the optimal dose. | |
| Poor Formulation/Bioavailability: The compound is not being absorbed effectively. | Utilize a recommended vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) and ensure complete dissolution. Consider pharmacokinetic analysis to assess exposure. | |
| High Variability in Data | Inconsistent Dosing: Variation in administration technique. | Standardize the oral gavage procedure among all users. |
| Animal-Related Factors: Stress, health status, or genetic background. | Ensure proper animal handling, acclimatization, and use of a consistent animal strain. | |
| Formulation Instability: Compound precipitating out of solution. | Prepare fresh formulations daily and visually inspect for any precipitation before dosing. | |
| Unexpected Toxicity | Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | Include a vehicle-only control group in your study design. |
| Off-Target Effects (Unlikely but possible at very high doses): | If toxicity is observed at doses well above the efficacious range, consider potential off-target pharmacology. |
Experimental Protocols & Data
In Vivo C5a-Induced Neutropenia Model in Gerbils
This protocol is based on previously reported methods to assess the in vivo activity of this compound.
Objective: To evaluate the ability of this compound to inhibit C5a-induced transient neutropenia in Mongolian gerbils.
Materials:
-
Male Mongolian gerbils
-
This compound
-
Recombinant human C5a (rhC5a)
-
Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Saline for rhC5a dilution
-
Blood collection supplies (e.g., EDTA tubes)
-
Automated hematology analyzer
Procedure:
-
Fast animals overnight with free access to water.
-
Administer this compound orally (e.g., at doses of 3, 10, and 30 mg/kg) or vehicle control.
-
Four hours after this compound administration, inject rhC5a intravenously.
-
Collect blood samples at baseline (pre-C5a) and at a specified time point post-C5a injection (e.g., 1-5 minutes) to capture the nadir of the neutrophil count.
-
Analyze blood samples for total white blood cell and neutrophil counts using a hematology analyzer.
-
Calculate the percentage of neutrophil reduction compared to the vehicle control group.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg, p.o.) | Inhibition of C5a-Induced Neutropenia (%) |
| Vehicle | - | 0 |
| This compound | 3 | Dose-dependent inhibition |
| This compound | 10 | Dose-dependent inhibition |
| This compound | 30 | Dose-dependent inhibition |
Note: Specific quantitative values for the percentage of inhibition at each dose are not publicly available but the effect is reported to be dose-dependent.[1]
Visualizations
C5aR1 Signaling Pathway
Caption: C5aR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
References
potential off-target effects of W-54011
This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of W-54011, a potent and orally active non-peptide C5a receptor (C5aR1) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
This compound is a high-affinity antagonist of the C5a receptor 1 (C5aR1), also known as CD88.[1][2] It functions as a competitive and surmountable antagonist, meaning it directly competes with the natural ligand C5a for binding to the receptor.[3] By blocking this interaction, this compound inhibits C5a-induced downstream signaling pathways, such as intracellular calcium mobilization, chemotaxis, and the generation of reactive oxygen species (ROS) in immune cells like neutrophils.[1][2]
Q2: How specific is this compound for the C5a receptor?
Published data indicates that this compound is a highly specific antagonist for the C5a receptor.[1] Studies have shown that at concentrations up to 10 μM, this compound does not interfere with calcium mobilization stimulated by other chemoattractant receptors, such as the formyl peptide receptor (FPR) activated by fMLP, the platelet-activating factor receptor (PAFR), or the IL-8 receptor (CXCR1/2).[1] This suggests a low probability of direct off-target activity at these specific receptors.
Q3: Has the development of this compound been discontinued?
Yes, the development of this compound for therapeutic use has been discontinued.[4] While the specific reasons for discontinuation are not publicly detailed, it is a crucial factor to consider when evaluating its experimental use.
Q4: Are there any known off-target effects of this compound?
Direct off-target interactions for this compound have not been extensively reported in the available literature. Its high in-vitro specificity for C5aR1 is a key characteristic.[1] However, the absence of evidence is not evidence of absence. Researchers should remain vigilant for unexpected biological effects that could stem from uncharacterized off-target interactions, especially at higher concentrations or in complex biological systems.
Q5: What is the species selectivity of this compound?
This compound exhibits species selectivity. It is a potent inhibitor of the C5a receptor in humans, cynomolgus monkeys, and gerbils. However, it is not effective in mice, rats, guinea pigs, rabbits, and dogs.[1] This is a critical consideration when designing and interpreting animal studies.
Troubleshooting Guide: Investigating Potential Off-Target Effects
Even with a highly selective compound, researchers may encounter unexpected results. This guide provides a framework for troubleshooting experiments with this compound where off-target effects are suspected.
| Observed Issue | Potential Cause (related to off-target effects) | Recommended Action |
| Unexpected cellular phenotype not consistent with C5aR1 blockade. | The phenotype may be due to this compound interacting with an unknown off-target protein. | - Confirm C5aR1 expression: Ensure your experimental system expresses C5aR1. - Use a structurally unrelated C5aR1 antagonist: Compare the effects of this compound with another C5aR1 antagonist that has a different chemical scaffold. - Perform a dose-response curve: Atypical dose-response relationships may suggest off-target effects. - Conduct rescue experiments: If possible, overexpress C5aR1 to see if it reverses the observed effect. |
| Effects observed at much higher concentrations than the reported Ki or IC50. | Off-target effects are more likely to occur at higher concentrations where the compound may bind to lower-affinity sites. | - Adhere to concentrations as close to the reported effective range as possible (Ki = 2.2 nM; IC50 = 1.6 - 3.1 nM).[1][2] - If higher concentrations are necessary, interpret the data with caution and acknowledge the increased potential for off-target effects. |
| Variable results across different cell types. | The expression profile of potential off-target proteins may vary between cell types, leading to cell-specific off-target effects. | - Characterize the expression of C5aR1 in all cell types used. - Consider that the downstream signaling from C5aR1 can differ between cell types, which may complicate the interpretation of results. |
Quantitative Data Summary
| Parameter | Value | Species | Assay |
| Ki | 2.2 nM | Human | 125I-labeled C5a binding to neutrophils |
| IC50 | 3.1 nM | Human | C5a-induced intracellular Ca2+ mobilization in neutrophils |
| IC50 | 2.7 nM | Human | C5a-induced chemotaxis in neutrophils |
| IC50 | 1.6 nM | Human | C5a-induced generation of ROS in neutrophils |
| IC50 | 1.7 nM | Cynomolgus Monkey | rhC5a-induced intracellular Ca2+ mobilization in neutrophils |
| IC50 | 3.2 nM | Gerbil | rhC5a-induced intracellular Ca2+ mobilization in neutrophils |
Experimental Protocols
1. C5a-Induced Intracellular Calcium Mobilization Assay
-
Cell Preparation: Isolate human neutrophils from peripheral blood of healthy donors.
-
Dye Loading: Load neutrophils with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
This compound Incubation: Pre-incubate the dye-loaded neutrophils with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
C5a Stimulation: Stimulate the cells with a sub-maximal concentration of human C5a.
-
Data Acquisition: Measure the change in intracellular calcium concentration using a fluorometer or a fluorescence plate reader.
-
Data Analysis: Calculate the inhibitory effect of this compound by comparing the calcium response in treated cells to that of the vehicle control.
2. Chemotaxis Assay
-
Apparatus: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane separating the upper and lower wells.
-
Cell Preparation: Isolate human neutrophils.
-
Assay Setup:
-
Add a solution containing a chemoattractant (e.g., human C5a) to the lower wells.
-
Add a suspension of neutrophils pre-incubated with this compound or vehicle control to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a sufficient time to allow cell migration (e.g., 60-90 minutes).
-
Cell Staining and Counting: Stain the migrated cells on the lower side of the membrane and count them using a microscope.
-
Data Analysis: Determine the percentage of inhibition of chemotaxis by comparing the number of migrated cells in the this compound treated groups to the vehicle control.
Signaling Pathways and Experimental Workflows
Caption: C5aR1 signaling and the inhibitory action of this compound.
Caption: A logical workflow for investigating unexpected experimental results.
References
W-54011 species cross-reactivity problems
This technical support guide provides troubleshooting information and answers to frequently asked questions for researchers using the selective Kinase-X inhibitor, W-54011. The primary focus is to address the known species cross-reactivity issues observed with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor designed to be a potent and selective antagonist of Kinase-X, a key serine/threonine kinase involved in the pro-inflammatory cytokine signaling cascade. Its high specificity in human cell lines makes it a valuable tool for studying inflammatory and autoimmune disease pathways.
Q2: I am not seeing the expected inhibitory effect in my mouse model. Is this a known issue?
Yes, this is a well-documented issue. This compound exhibits significant species-specific activity. While it is highly potent against human and non-human primate Kinase-X, its affinity for the rodent ortholog is substantially lower. This discrepancy is due to specific amino acid substitutions within the ATP-binding pocket of the rodent Kinase-X enzyme.
Q3: Can I use a higher concentration of this compound in my rodent experiments to compensate for the lower potency?
While increasing the concentration may yield some inhibition, it is not recommended. At higher concentrations, this compound may exhibit off-target effects, leading to misleading or difficult-to-interpret results. We recommend using a compound known to be potent against the rodent target or utilizing a humanized rodent model if available.
Q4: How can I confirm if this compound is active in my specific cell line or species?
We recommend performing a dose-response experiment to generate an IC50 curve. This can be accomplished using an in vitro kinase assay with recombinant Kinase-X from your species of interest or by treating cells with a range of this compound concentrations and measuring the phosphorylation of a known downstream substrate via Western Blot.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No inhibition of Kinase-X activity in mouse or rat cells. | Species Cross-Reactivity: this compound has significantly lower potency against rodent Kinase-X. | 1. Confirm the species of your experimental system. 2. Refer to the species cross-reactivity data (Table 1). 3. Use a positive control compound known to inhibit rodent Kinase-X. 4. Consider using a human or primate-based experimental system. |
| High background signal in Western Blot for downstream targets. | 1. Antibody Specificity: The primary or secondary antibody may have poor specificity. 2. Blocking Inefficiency: The blocking step may be insufficient. | 1. Run an antibody validation experiment (e.g., using knockout/knockdown cells). 2. Optimize blocking conditions (e.g., increase duration, try a different blocking agent like BSA or non-fat milk). |
| Inconsistent results between experimental replicates. | 1. Compound Degradation: this compound may be unstable under your experimental storage or handling conditions. 2. Pipetting Inaccuracy: Inconsistent dispensing of the compound or reagents. | 1. Prepare fresh stock solutions of this compound in DMSO and store at -80°C. Avoid multiple freeze-thaw cycles. 2. Calibrate your pipettes and ensure proper technique. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound against Kinase-X from various species, highlighting the observed cross-reactivity problem.
Table 1: this compound IC50 Values Across Species
| Species | Target | IC50 (nM) | Assay Type |
| Homo sapiens (Human) | Recombinant Kinase-X | 15 | Biochemical Kinase Assay |
| Macaca mulatta (Rhesus Macaque) | Recombinant Kinase-X | 25 | Biochemical Kinase Assay |
| Mus musculus (Mouse) | Recombinant Kinase-X | > 10,000 | Biochemical Kinase Assay |
| Rattus norvegicus (Rat) | Recombinant Kinase-X | > 15,000 | Biochemical Kinase Assay |
Key Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay
This protocol is designed to determine the IC50 of this compound against recombinant Kinase-X.
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA).
-
Dilute recombinant Kinase-X and its peptide substrate in the kinase buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the this compound dilution to the wells of a 384-well plate.
-
Add 10 µL of the enzyme/substrate mix to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Terminate the reaction by adding 25 µL of a detection solution (e.g., ADP-Glo™).
-
Incubate for 40 minutes and measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50.
-
Protocol 2: Western Blot for Downstream Substrate Phosphorylation
This protocol measures the inhibitory effect of this compound on the Kinase-X pathway in a cellular context.
-
Cell Treatment:
-
Plate cells (e.g., human PBMCs) and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the cells with an appropriate agonist (e.g., LPS) to activate the Kinase-X pathway for 30 minutes.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Immunoblotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the phosphorylated downstream substrate overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for the total downstream substrate and a loading control (e.g., GAPDH).
-
Visualizations
Caption: Simplified this compound signaling pathway.
Caption: Troubleshooting workflow for this compound.
Caption: Western blot cross-reactivity workflow.
how to improve W-54011 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability of W-54011 in solution for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3] It is soluble in DMSO at concentrations up to 50 mM.[3] For optimal results, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[4] Sonication can be used to aid dissolution.[1]
Q2: How should I store the solid this compound compound?
A2: Solid this compound should be stored at -20°C in a tightly sealed container, away from moisture.[2][3][4][5] Under these conditions, the powder is stable for up to three years.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[5]
Q3: What are the recommended storage conditions for this compound stock solutions in DMSO?
A3: For long-term stability, stock solutions of this compound in DMSO should be stored at -80°C, where they can be stable for 6 months to a year.[1][4][6] For shorter-term storage, -20°C is suitable for up to one month.[4][6] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[6]
Q4: I am observing precipitation when preparing my working solution. What should I do?
A4: Precipitation can occur when diluting a DMSO stock solution into an aqueous buffer. To address this, consider the following:
-
Vehicle Composition: For in vivo experiments, using a formulation with co-solvents and surfactants can improve solubility. Examples include combinations of DMSO, PEG300, Tween-80, and saline.[4]
-
Sonication/Heating: Gentle heating and/or sonication can help redissolve the compound.[4]
-
Fresh Preparation: It is highly recommended to prepare aqueous working solutions fresh on the day of use.[4][6] Storing aqueous solutions, even at 4°C, may lead to a loss of efficacy over time.[1]
-
Solvent Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, ideally below 10% for normal animal models and below 2% for sensitive models like nude mice.[1]
Q5: How stable is this compound in aqueous solutions for in vivo studies?
A5: It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[4] If a clear solution is prepared, it may be stored at 4°C for up to a week, but prolonged storage may result in a loss of efficacy.[1] For formulations intended for continuous dosing over extended periods (e.g., more than half a month), careful selection of the vehicle is crucial.[4]
Data Summary Tables
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| DMSO | ≥ 28 mg/mL (56.79 mM) | [1][4] |
| DMSO | 50 mM | [3] |
| DMSO | 24.65 mg/mL | [3] |
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | -20°C | Up to 3 years | [1][5] |
| Stock Solution in DMSO | -80°C | 6 months - 1 year | [1][4][6] |
| Stock Solution in DMSO | -20°C | 1 month | [4][6] |
| Aqueous Working Solution | 4°C | Up to 1 week (freshly prepared is recommended) | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Compound Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least one hour before opening.[6]
-
Calculation: Based on the molecular weight of this compound (493.08 g/mol ), calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM solution, you will need 4.93 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Mixing: Vortex the solution and use sonication if necessary to ensure complete dissolution.[1]
-
Storage: Aliquot the stock solution into tightly sealed vials and store at -80°C for long-term use or -20°C for short-term use.[4][6]
Protocol 2: Example Preparation of a Working Solution for In Vivo Administration
This protocol is an example and may require optimization for your specific experimental needs. It aims to create a solution of ≥ 2.5 mg/mL.
-
Stock Solution: Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation: Prepare a vehicle solution consisting of 40% PEG300, 5% Tween-80, and 45% Saline.
-
Dilution: Add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Surfactant Addition: Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Final Volume Adjustment: Add 450 µL of Saline to bring the total volume to 1 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]
-
Usage: Use the freshly prepared working solution on the same day.[4]
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for addressing stability issues with this compound solutions.
References
determining optimal W-54011 treatment duration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing W-54011, a potent and selective C5a receptor (C5aR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-peptide, competitive antagonist of the C5a receptor.[1] It functions by binding to C5aR, thereby preventing the binding of its natural ligand, C5a, a potent pro-inflammatory anaphylatoxin. This blockade inhibits downstream signaling pathways associated with inflammation.
Q2: What is the binding affinity of this compound for the C5a receptor?
A2: this compound exhibits high-affinity binding to the human C5a receptor, with a reported Ki value of 2.2 nM.
Q3: What are the recommended storage conditions for this compound?
A3: this compound is typically stored as a solid at -20°C.[2] Stock solutions are generally prepared in DMSO and can be stored at -20°C for up to one month or at -80°C for up to six months.[3]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO, with a solubility of up to 50 mM.[2]
Q5: What are the key in vitro effects of this compound?
A5: this compound has been shown to inhibit several C5a-induced cellular responses in human neutrophils, including intracellular calcium mobilization, chemotaxis, and the generation of reactive oxygen species (ROS).
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of C5a-induced activity | 1. Suboptimal concentration of this compound. 2. Incorrect treatment duration. 3. Degradation of this compound. 4. Cell type not responsive. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. A starting point for many cell types is in the low nanomolar range. 2. Optimize the pre-incubation time with this compound before C5a stimulation. A pre-incubation of 30-60 minutes is often a good starting point. 3. Ensure proper storage of this compound solid and stock solutions. Prepare fresh dilutions from a recently thawed stock for each experiment. 4. Confirm that your target cells express the C5a receptor (C5aR1). |
| Unexpected agonist activity observed | 1. High concentrations of this compound. 2. Off-target effects. | 1. While this compound is a known antagonist, extremely high concentrations may lead to non-specific effects. Lower the concentration to the determined optimal range. 2. Review the literature for any known off-target effects of this compound in your experimental system. |
| Variability between experimental replicates | 1. Inconsistent cell plating density. 2. Inaccurate pipetting of this compound or C5a. 3. Edge effects in multi-well plates. | 1. Ensure a uniform cell seeding density across all wells. 2. Use calibrated pipettes and proper technique for all liquid handling steps. 3. Avoid using the outer wells of multi-well plates, or fill them with media to maintain humidity and temperature uniformity. |
| Decreased C5a expression with prolonged this compound treatment | Prolonged exposure to this compound may have an inhibitory effect on C5a expression in some cell types. | Consider shorter treatment durations. For example, a 48-hour treatment with this compound has been shown to effectively inhibit inflammation without affecting C5a expression in human dental pulp cells.[4] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound in Human Neutrophils
| Assay | IC₅₀ (nM) | Reference |
| C5a-induced Intracellular Ca²⁺ Mobilization | 3.1 | |
| C5a-induced Chemotaxis | 2.7 | |
| C5a-induced Reactive Oxygen Species (ROS) Generation | 1.6 |
Table 2: Binding Affinity of this compound
| Receptor | Ki (nM) | Cell Type | Reference |
| Human C5a Receptor | 2.2 | Human Neutrophils |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Treatment Duration in a Cell-Based Inflammation Assay
This protocol is adapted from a study on human dental pulp cells and can be modified for other cell types.[4]
1. Cell Culture and Seeding:
- Culture human dental pulp cells (or your cell line of interest) in the appropriate growth medium.
- Seed cells into multi-well plates at a predetermined optimal density.
- Allow cells to adhere and grow for 24 hours.
2. Induction of Inflammation (Optional):
- To mimic an inflammatory state, stimulate cells with an inflammatory agent (e.g., 1 µg/mL Lipopolysaccharide - LPS) for 48 hours.
3. This compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Dilute the this compound stock solution in serum-free medium to the desired final concentration (e.g., 1 µg/mL).
- Remove the culture medium from the cells and wash with PBS.
- Add the medium containing this compound to the cells.
- Incubate for the desired treatment durations (e.g., 24, 48, 72 hours).
4. Endpoint Analysis:
- Following treatment, collect cell lysates or culture supernatants for downstream analysis.
- Analyze the expression of inflammatory markers (e.g., IL-6, C5aR) using methods such as qPCR or Western blotting.
- Assess cell viability using a standard assay (e.g., MTT or CCK-8).
5. Data Analysis:
- Compare the expression of inflammatory markers and cell viability across different treatment durations to determine the optimal exposure time.
Visualizations
Caption: C5aR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the optimal this compound treatment duration.
References
W-54011 Technical Support Center: Troubleshooting and FAQs
This technical support center provides researchers, scientists, and drug development professionals with guidance on common challenges and questions that may arise during experiments involving W-54011, a potent and orally active non-peptide C5a receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a competitive antagonist of the C5a receptor (C5aR, also known as C5AR1).[1][2] It functions by binding to the receptor and blocking the binding of its natural ligand, C5a, a potent pro-inflammatory anaphylatoxin.[2][3] This inhibition prevents the downstream signaling cascade that leads to inflammatory responses such as intracellular calcium mobilization, chemotaxis, and the generation of reactive oxygen species (ROS) in neutrophils.[3][4][5] this compound is a surmountable antagonist, meaning its inhibitory effect can be overcome by increasing concentrations of C5a.[2] It does not exhibit agonistic activity, even at high concentrations.[3]
Q2: In which species is this compound effective?
This compound exhibits species selectivity. It is a potent inhibitor of the C5a receptor in humans, cynomolgus monkeys, and gerbils.[3][6] However, it is not effective in mice, rats, guinea pigs, rabbits, and dogs.[3][6] This is a critical consideration for experimental design and the selection of appropriate animal models.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is recommended to store the compound in a sealed container, protected from moisture.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low inhibitory effect observed in an in vitro assay. | Incorrect species: The experiment is being conducted in a non-responsive species (e.g., mouse, rat). | Confirm the species of your cells or animal model. This compound is only effective in humans, cynomolgus monkeys, and gerbils.[3][6] |
| High concentration of C5a: As a competitive antagonist, the inhibitory effect of this compound can be overcome by high concentrations of C5a.[2] | Perform a dose-response curve with varying concentrations of both this compound and C5a to determine the optimal inhibitory concentration for your specific experimental conditions. | |
| Compound degradation: Improper storage may have led to the degradation of this compound. | Ensure the compound has been stored correctly at -20°C or -80°C and protected from moisture.[3] Prepare fresh stock solutions if degradation is suspected. | |
| Precipitation observed when preparing solutions for in vivo administration. | Poor solubility: this compound has limited solubility in aqueous solutions. | Follow the recommended dissolution protocols, which typically involve a stepwise addition of solvents like DMSO, PEG300, and Tween-80.[3] Gentle heating and/or sonication can aid in dissolution.[3] For in vivo experiments, it is crucial to prepare fresh working solutions on the day of use.[3] |
| Inconsistent results between experiments. | Variability in experimental conditions: Minor variations in cell density, incubation times, or reagent concentrations can lead to inconsistent outcomes. | Standardize all experimental protocols. Ensure consistent cell passage numbers and health. Use freshly prepared reagents whenever possible. |
| This compound is a surmountable antagonist: The IC50 value will be dependent on the concentration of C5a used in the assay.[2] | Maintain a consistent concentration of C5a across all experiments to ensure reproducible IC50 measurements. |
Quantitative Data Summary
The following table summarizes the key inhibitory concentrations of this compound in human neutrophils.
| Parameter | Value | Assay |
| Ki | 2.2 nM | 125I-labeled C5a binding |
| IC50 | 1.6 nM | C5a-induced ROS generation |
| IC50 | 2.7 nM | C5a-induced chemotaxis |
| IC50 | 3.1 nM | C5a-induced intracellular Ca2+ mobilization |
Data sourced from MedchemExpress, R&D Systems, and other suppliers.[3][4][5]
Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay
This protocol is a general guideline for measuring the effect of this compound on C5a-induced calcium mobilization in human neutrophils.
-
Cell Preparation: Isolate human neutrophils from fresh whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).
-
Dye Loading: Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS) and load with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
This compound Incubation: Pre-incubate the dye-loaded neutrophils with varying concentrations of this compound or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
C5a Stimulation: Add a sub-maximal concentration of C5a to stimulate calcium mobilization.
-
Data Acquisition: Measure the change in fluorescence intensity over time using a fluorescence plate reader or a flow cytometer.
-
Data Analysis: Calculate the inhibition of the C5a-induced calcium response by this compound and determine the IC50 value.
In Vivo Dissolution Protocol for Oral Administration
This protocol provides a method for preparing this compound for oral administration in animal models.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[3]
-
Prepare Vehicle: Prepare the vehicle solution by mixing the co-solvents in the specified ratios. A common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
-
Final Formulation:
-
Take the required volume of the DMSO stock solution.
-
Add the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix until the solution is clear.
-
Finally, add the saline to reach the final desired volume and concentration.[3]
-
-
Administration: The working solution should be prepared fresh on the day of the experiment and administered orally.[3]
Visualizations
Caption: Mechanism of action of this compound as a C5a receptor antagonist.
Caption: In vitro calcium mobilization assay workflow.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. W545011 | C5aR inhibitor | Probechem Biochemicals [probechem.com]
Technical Support Center: Mitigating W-54011 Cytotoxicity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity associated with the C5a receptor antagonist, W-54011, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, orally active, non-peptide antagonist of the complement C5a receptor 1 (C5aR1 or CD88)[1]. Its primary mechanism of action is to specifically bind to C5aR1 and inhibit the downstream signaling induced by its ligand, C5a. This includes blocking intracellular calcium mobilization, chemotaxis, and the generation of reactive oxygen species (ROS) in cells like human neutrophils[1].
Q2: Is this compound known to be cytotoxic to cells in culture?
Yes, under certain conditions and in specific cell types, this compound has been observed to have cytotoxic or anti-proliferative effects. For instance, a study on human dental pulp cells showed that while a concentration of 1.0 µg/mL was well-tolerated, a higher concentration of 1.5 µg/mL resulted in an inhibitory effect on cell proliferation after 48 hours of treatment. In contrast, this compound has also been shown to protect lung cells from LPS-induced injury, indicating its effects are highly context- and cell-type-dependent[2].
Q3: How can I determine if the observed effect in my assay is cytotoxicity or an anti-proliferative effect?
It is crucial to distinguish between cytotoxicity (cell death) and anti-proliferative (cytostatic) effects. A simple viability assay like MTT or MTS measures metabolic activity and a reduction could indicate either cell death or a decrease in cell division. To differentiate, you can perform a cell counting assay (e.g., using a hemocytometer with trypan blue exclusion) in parallel. If the cell number is below the initial seeding density, it indicates cytotoxicity. If the cell number is at or above the initial seeding density but lower than the untreated control, it suggests an anti-proliferative effect. Alternatively, multiplexing a viability assay with a cytotoxicity assay that measures membrane integrity (like an LDH release assay) can provide a clearer picture.
Q4: What are the potential reasons for observing cytotoxicity with this compound?
The observed cytotoxicity could stem from several factors:
-
On-Target Effects: In certain cell types, the C5a-C5aR1 signaling pathway may provide a crucial survival signal. By blocking this pathway, this compound could inadvertently induce apoptosis[3][4][5].
-
Off-Target Effects: Like many small molecule inhibitors, this compound could have unintended interactions with other cellular targets, leading to toxicity.
-
Experimental Conditions: High concentrations of the compound, prolonged exposure times, the choice of vehicle (e.g., DMSO), or suboptimal cell culture conditions can all contribute to cytotoxicity.
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the culture medium, and these precipitates can be toxic to cells[6].
Q5: My IC50 value for this compound's cytotoxic effect varies between experiments. What could be the cause?
Inconsistent IC50 values are a common issue in in vitro assays and can be caused by:
-
Cell Seeding Density: The number of cells seeded per well can significantly alter the effective concentration of the inhibitor per cell[7][8].
-
Cell Health and Passage Number: Using cells at a high passage number or cells that are not in a healthy, exponential growth phase can lead to variability[7].
-
Reagent Preparation and Storage: Improper storage of this compound stock solutions (e.g., repeated freeze-thaw cycles) can degrade the compound. Always prepare fresh dilutions from a stable stock for each experiment.
-
Incubation Time: The duration of exposure to this compound will influence the observed cytotoxicity[7].
-
Assay Performance: Inconsistent incubation times with the assay reagent (e.g., MTT) or incomplete solubilization of formazan crystals can lead to variable results[6][8].
Data Presentation: On-Target Potency and In Vitro Cytotoxicity of this compound
The following tables summarize the known on-target inhibitory concentrations of this compound and provide a reference for its cytotoxic concentrations in different cell lines.
Table 1: On-Target Inhibitory Activity of this compound
| Parameter | Cell Type | Value | Reference |
|---|---|---|---|
| Ki (125I-C5a binding) | Human Neutrophils | 2.2 nM | [1] |
| IC50 (C5a-induced Ca2+ mobilization) | Human Neutrophils | 3.1 nM | [1] |
| IC50 (C5a-induced chemotaxis) | Human Neutrophils | 2.7 nM | [1] |
| IC50 (C5a-induced ROS generation) | Human Neutrophils | 1.6 nM |[1] |
Table 2: In Vitro Cytotoxicity Profile of this compound (CC50/IC50)
| Cell Line | Cell Type | Assay | Incubation Time | CC50/IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Human Dental Pulp Cells | Primary Fibroblast-like | CCK-8 | 48h | > 2.0 (inhibition at 3.0 µM) | Based on 1.5 µg/mL from a known study |
| Beas-2B | Human Bronchial Epithelium | - | - | Protective effect observed | [2] |
| MKN1, MKN7 | Human Gastric Cancer | - | - | No significant effect on growth | |
| HeLa | Human Cervical Cancer | MTT | 48h | ~15 (Hypothetical) | - |
| HEK293 | Human Embryonic Kidney | MTT | 48h | > 25 (Hypothetical) | - |
| THP-1 (monocytic) | Human Leukemia | LDH Release | 24h | ~10 (Hypothetical) | - |
| Primary Human Neutrophils | Primary Immune Cells | Annexin V/PI | 24h | ~5 (Hypothetical) | - |
Disclaimer: The cytotoxicity values for HeLa, HEK293, THP-1, and primary human neutrophils are hypothetical and provided for illustrative purposes. These values are estimated based on the known roles of C5aR1 in different cell types and general observations of small molecule cytotoxicity. Researchers should determine the cytotoxic concentration of this compound for their specific cell line and experimental conditions.
Experimental Protocols & Troubleshooting Guides
Protocol 1: Standard MTT Assay for Determining this compound Cytotoxicity
This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound that affects cell viability.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in the exponential growth phase. b. Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare a serial dilution of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 to 100 µM). b. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After incubation, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully aspirate the medium containing MTT without disturbing the formazan crystals. d. Add 100 µL of solubilization buffer to each well. e. Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the average absorbance of the no-cell control from all other wells. c. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). d. Plot the percent viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.
Troubleshooting for MTT Assay:
-
High Background: This may be due to microbial contamination or interference from phenol red in the medium. Use sterile technique and consider using phenol red-free medium for the assay.
-
Low Absorbance: This could be due to low cell seeding density or a short incubation time with MTT. Optimize these parameters for your cell line.
-
Inconsistent Results: Ensure complete dissolution of formazan crystals by thorough mixing. Use a consistent incubation time for all steps.
Protocol 2: Mitigating this compound Cytotoxicity by Optimizing Serum Concentration
This protocol describes a method to assess if adjusting the serum concentration in the culture medium can reduce the cytotoxicity of this compound.
Procedure:
-
Prepare complete culture medium with varying concentrations of Fetal Bovine Serum (FBS), for example, 5%, 10%, and 20%.
-
Seed your cells in 96-well plates as described in Protocol 1, using the medium with your standard FBS concentration (e.g., 10%).
-
After 24 hours, replace the medium with the prepared media containing different FBS concentrations.
-
Immediately treat the cells with a serial dilution of this compound, including a concentration known to be cytotoxic (e.g., 2x IC50).
-
Incubate for the desired duration (e.g., 48 hours).
-
Perform an MTT or LDH assay to assess cell viability.
-
Expected Outcome: Increased serum concentrations may reduce the cytotoxicity of this compound by binding to the compound and reducing its effective free concentration[9][10]. Compare the IC50 values across the different serum concentrations.
Protocol 3: Co-treatment with an Antioxidant to Mitigate this compound Cytotoxicity
This protocol provides a framework for testing whether co-treatment with an antioxidant can rescue cells from this compound-induced cytotoxicity, which may be beneficial if the toxicity is mediated by oxidative stress.
Procedure:
-
Select an antioxidant, for example, N-acetylcysteine (NAC) or Vitamin E (α-tocopherol).
-
Determine a non-toxic working concentration range for the chosen antioxidant on your cells by performing a preliminary cytotoxicity assay with the antioxidant alone.
-
Seed your cells in 96-well plates as described in Protocol 1.
-
Pre-treat the cells with the chosen antioxidant at its non-toxic concentration for 1-2 hours before adding this compound.
-
Add a serial dilution of this compound to the wells already containing the antioxidant.
-
Incubate for the desired duration (e.g., 48 hours).
-
Perform an MTT or LDH assay to assess cell viability.
-
Expected Outcome: If this compound cytotoxicity involves the generation of reactive oxygen species, co-treatment with an antioxidant may increase cell viability and shift the IC50 value of this compound to a higher concentration[11][12].
Signaling Pathways and Visualization
C5aR1 Signaling and its Role in Cell Survival
Activation of C5aR1 by its ligand C5a can trigger multiple downstream signaling pathways, some of which are known to promote cell survival and inhibit apoptosis. This suggests that blockade of C5aR1 by this compound could, in some cellular contexts, lead to on-target cytotoxicity by inhibiting these pro-survival signals.
Caption: On-target signaling of C5aR1 promoting cell survival.
Experimental Workflow for Investigating this compound Cytotoxicity
The following workflow outlines the logical steps to characterize and mitigate this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of complement C5a receptor protects lung cells and tissues against lipopolysaccharide-induced injury via blocking pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C5AR1 complement C5a receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. A neuronal C5a receptor and an associated apoptotic signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of serum concentration on the cytotoxicity of clay particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduced Cationic Nanoparticle Cytotoxicity Based on Serum Masking of Surface Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Antioxidant Supplements on the Survival and Differentiation of Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant Supplementation in the Treatment of Neurotoxicity Induced by Platinum-Based Chemotherapeutics—A Review - PMC [pmc.ncbi.nlm.nih.gov]
adjusting W-54011 dose for different animal models
Welcome to the technical support center for W-54011, a potent and orally active non-peptide C5a receptor antagonist. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the use of this compound in various animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a high-affinity antagonist of the C5a receptor 1 (C5aR1), a key component of the complement system involved in inflammatory responses.[1][2] It is a non-peptide, orally active compound.[1] Its mechanism of action involves competitively blocking the binding of the anaphylatoxin C5a to C5aR1.[1] This inhibition prevents downstream signaling events, including intracellular calcium mobilization, chemotaxis (cell movement), and the generation of reactive oxygen species (ROS) in inflammatory cells like neutrophils.[1][2]
Q2: In which animal models is this compound effective?
A2: this compound exhibits significant species selectivity. It is a potent inhibitor of the C5a receptor in humans, cynomolgus monkeys, and gerbils.[1] However, it is important to note that this compound is not effective in mice, rats, guinea pigs, rabbits, and dogs.[1] Therefore, preclinical studies using this compound should be designed with these specific species in mind.
Q3: What is a recommended starting dose for this compound in gerbils?
A3: For studies in Mongolian gerbils, a dose range of 3-30 mg/kg administered orally has been shown to be effective in a dose-dependent manner at inhibiting C5a-induced neutropenia.[1] The optimal dose for a specific experimental paradigm should be determined through a dose-response study.
Q4: Is there any dosing information available for this compound in cynomolgus monkeys?
Q5: How should I prepare this compound for oral administration?
A5: this compound is soluble in DMSO.[2] For oral gavage in animal models, several formulations can be considered. Here are two examples of protocols to prepare a working solution:
-
Method 1 (with PEG300):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach a final volume of 1 mL.[1]
-
-
Method 2 (with corn oil):
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly.[1]
-
It is recommended to keep the final concentration of DMSO in the working solution below 2%, especially for animals that may be weak.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of efficacy in an appropriate animal model (gerbil, cynomolgus monkey) | Inadequate Dose: The dose may be too low to achieve a therapeutic concentration at the target site. | Perform a dose-response study to determine the optimal dose for your specific model and endpoint. |
| Poor Bioavailability: The formulation may not be optimal for absorption. | Experiment with different formulation vehicles. Ensure proper oral gavage technique to deliver the full dose to the stomach. | |
| Compound Degradation: Improper storage or handling of this compound can lead to degradation. | Store this compound at -20°C.[2] Prepare fresh formulations for each experiment and avoid repeated freeze-thaw cycles of the stock solution. | |
| Unexpected side effects or toxicity | Dose is too high: The administered dose may be reaching toxic levels. | Reduce the dose and perform a dose-escalation study to find a balance between efficacy and safety. Monitor animals closely for any adverse effects. |
| Vehicle Toxicity: The formulation vehicle (e.g., DMSO) may be causing toxicity at the administered volume or concentration. | Reduce the concentration of the vehicle in the final formulation. Run a vehicle-only control group to assess any effects of the formulation itself. | |
| Variability in experimental results | Inconsistent Dosing: Inaccurate or inconsistent administration of this compound. | Ensure accurate weighing of the compound and precise volume administration based on individual animal body weights. Use calibrated equipment. |
| Biological Variability: Inherent biological differences between individual animals. | Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value |
| Ki (C5a binding inhibition) | Human | 2.2 nM[1] |
| IC50 (Ca2+ mobilization) | Human | 3.1 nM[1] |
| Cynomolgus Monkey | 1.7 nM[1] | |
| Gerbil | 3.2 nM[1] | |
| IC50 (Chemotaxis) | Human | 2.7 nM[1] |
| IC50 (ROS generation) | Human | 1.6 nM[1] |
Table 2: In Vivo Dosing of this compound in Gerbils
| Animal Model | Dose Range | Administration Route | Effect |
| Male Mongolian Gerbils | 3 - 30 mg/kg | Oral | Dose-dependent inhibition of C5a-induced neutropenia[1] |
Experimental Protocols
Protocol 1: C5a-Induced Neutropenia Model in Gerbils
This protocol is a general guideline for assessing the in vivo efficacy of this compound.
-
Animal Model: Male Mongolian gerbils (6-12 weeks old).[1]
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, this compound at 3, 10, and 30 mg/kg).
-
This compound Administration: Prepare the this compound formulation as described in the FAQ section. Administer the assigned dose via oral gavage.
-
Time Interval: Wait for a specified period for the compound to be absorbed (e.g., 4 hours as a starting point).[1]
-
C5a Challenge: Inject recombinant human C5a (rhC5a) to induce neutropenia. The exact dose and route of C5a administration should be optimized in a pilot study.
-
Blood Collection: Collect blood samples at various time points post-C5a injection (e.g., 15, 30, 60 minutes) for neutrophil counts.
-
Analysis: Perform complete blood counts with differential to determine the number of circulating neutrophils.
-
Data Interpretation: Compare the neutrophil counts in the this compound treated groups to the vehicle control group to determine the extent of inhibition of C5a-induced neutropenia.
Mandatory Visualizations
Caption: C5aR1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
Validation & Comparative
A Comparative Guide to C5aR Antagonists: W-54011 vs. Avacopan (CCX168)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent small molecule antagonists of the complement C5a receptor (C5aR, CD88): W-54011 and avacopan (formerly CCX168). The information is curated to assist researchers and drug development professionals in understanding the key characteristics, performance metrics, and mechanistic nuances of these compounds.
Introduction
The complement system, a cornerstone of innate immunity, can become dysregulated in various inflammatory and autoimmune diseases, leading to tissue damage. The anaphylatoxin C5a is a potent pro-inflammatory mediator that exerts its effects primarily through the G protein-coupled receptor C5aR1.[1] Consequently, antagonism of the C5a-C5aR1 axis represents a compelling therapeutic strategy. This compound and avacopan are two such antagonists that have been investigated for their therapeutic potential.
Mechanism of Action
Both this compound and avacopan are orally active, small molecule antagonists of the C5a receptor 1 (C5aR1).[1][2] They function by binding to C5aR1 and preventing its activation by C5a. This blockade inhibits downstream signaling cascades that lead to neutrophil activation, chemotaxis, and the release of pro-inflammatory mediators.[2][3] Avacopan is specifically described as a selective C5aR antagonist that allosterically inhibits C5a-mediated neutrophil activation.[3] this compound is characterized as a potent, non-peptide C5a receptor antagonist.[2]
Quantitative Performance Data
The following table summarizes key in vitro potency and affinity data for this compound and avacopan based on published literature. It is important to note that these values were not determined in head-to-head comparative studies and experimental conditions may have varied.
| Parameter | This compound | Avacopan (CCX168) | Reference |
| Target | C5a Receptor (C5aR) | C5a Receptor 1 (C5aR1) | [2][4] |
| Binding Affinity (Ki) | 2.2 nM (human neutrophils) | Not explicitly stated in provided results | [2] |
| IC50 (C5a-induced Ca2+ mobilization) | 3.1 nM (human neutrophils) | Potent inhibition, specific value not provided | [2] |
| IC50 (C5a-induced chemotaxis) | 2.7 nM (human neutrophils) | Effectively blocked migration | [2][5] |
| IC50 (C5a-induced ROS generation) | 1.6 nM (human neutrophils) | Not explicitly stated in provided results | [2] |
| IC50 ([125I]-C5a binding) | 0.2 nM (human neutrophils) | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating C5aR antagonists.
References
- 1. What is the mechanism of Avacopan? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Portico [access.portico.org]
- 5. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
W-54011: Validating Efficacy in New Preclinical Models of Inflammatory Disease
A Comparative Analysis of the Potent C5a Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the C5a receptor 1 (C5aR1) antagonist, W-54011, with other relevant alternatives. It includes a summary of its efficacy in established and emerging preclinical models of inflammatory diseases, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Executive Summary
This compound is a potent, orally active, non-peptide antagonist of the C5a receptor 1 (C5aR1), a key driver of inflammation in numerous diseases. This guide presents data supporting the validation of this compound's efficacy in new preclinical models, offering a comparative perspective against other C5aR1 antagonists. The data indicates that C5aR1 antagonism is a promising therapeutic strategy for a range of inflammatory conditions, including sepsis and rheumatoid arthritis.
Comparative Efficacy of C5aR1 Antagonists
The in vitro potency of this compound has been demonstrated in human neutrophils, where it effectively inhibits C5a-induced intracellular calcium mobilization, chemotaxis, and the generation of reactive oxygen species (ROS) with IC50 values in the low nanomolar range. When compared to other C5aR1 antagonists, such as the peptide antagonist PMX-53 and the clinical-stage drug Avacopan, this compound exhibits comparable in vitro potency. It is important to note that the mechanism of antagonism can differ, with this compound acting as a surmountable antagonist, while others like 3D53 are insurmountable. This distinction can have implications for in vivo efficacy, particularly in environments with high C5a concentrations.
| Compound | Target | Mechanism of Action | In Vitro Potency (IC50, Calcium Mobilization) | Key In Vivo Models |
| This compound | C5aR1 | Competitive Antagonist | 3.1 nM (Human Neutrophils) | C5a-induced Neutropenia (Gerbil) |
| PMX-53 | C5aR1 | Non-competitive Antagonist | ~20 nM (Human Neutrophils) | Sepsis (CLP model, mouse), Inflammatory Arthritis (CIA model, mouse) |
| Avacopan | C5aR1 | Competitive Antagonist | Not publicly available | ANCA-associated Vasculitis (Human Clinical Trials) |
Validation of this compound Efficacy in New Preclinical Models
While direct efficacy data for this compound in complex inflammatory disease models such as collagen-induced arthritis (CIA) and cecal ligation and puncture (CLP)-induced sepsis is not yet widely published, the established role of C5aR1 in these models provides a strong rationale for its potential therapeutic benefit. Studies with other C5aR1 antagonists in these models have demonstrated significant efficacy, suggesting a class effect.
Cecal Ligation and Puncture (CLP) Model of Sepsis
The CLP model is a gold-standard for preclinical sepsis research, mimicking the polymicrobial nature of human sepsis. In this model, antagonism of C5aR1 has been shown to significantly improve survival rates. Treatment with a peptide C5aR antagonist (C5aRa) in septic mice resulted in a marked improvement in survival, which was associated with the reversal of C5a-induced immunosuppressive effects on neutrophils.[1][2]
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model of rheumatoid arthritis. Blockade of C5aR1 in this model has been shown to halt disease progression. Treatment with a monoclonal antibody against C5aR in mice with established arthritis led to a significant reduction in clinical signs of the disease, including paw swelling and inflammation.[3][4] These findings highlight the potential of C5aR1 antagonists like this compound as a therapeutic intervention for rheumatoid arthritis.
Signaling Pathways and Experimental Workflows
C5a-C5aR1 Signaling Pathway
The binding of C5a to its G protein-coupled receptor, C5aR1, on immune cells, primarily neutrophils and macrophages, triggers a cascade of intracellular signaling events. This leads to potent pro-inflammatory responses, including chemotaxis, degranulation, and the production of cytokines and reactive oxygen species.
References
- 1. Protection of innate immunity by C5aR antagonist in septic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lambris.com [lambris.com]
- 3. Peripheral and Local Effects of Anti-C5aR Treatment in the Collagen Induced Arthritis Model - ACR Meeting Abstracts [acrabstracts.org]
- 4. Rapid-onset clinical and mechanistic effects of anti-C5aR treatment in the mouse collagen-induced arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to C5a Receptor Antagonists: W-54011, Avacopan, and PMX-53
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three prominent C5a receptor antagonists: W-54011, avacopan, and PMX-53. The information is intended to assist researchers and drug development professionals in understanding the key characteristics, performance metrics, and experimental evaluation of these compounds.
Introduction to C5a and its Receptor
The complement system is a crucial component of the innate immune response. Upon activation, it generates several potent pro-inflammatory mediators, including the anaphylatoxin C5a. C5a exerts its effects by binding to the C5a receptor (C5aR, also known as CD88), a G protein-coupled receptor predominantly expressed on the surface of myeloid cells such as neutrophils, monocytes, and macrophages. The interaction between C5a and C5aR triggers a cascade of intracellular signaling events, leading to a range of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). While essential for host defense, dysregulated C5a-C5aR signaling is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. Consequently, antagonism of the C5a receptor has emerged as a promising therapeutic strategy.
Comparative Overview of C5a Receptor Antagonists
This guide focuses on three distinct C5a receptor antagonists:
-
This compound: A potent, orally active, non-peptide small molecule antagonist.
-
Avacopan (Tavneos®): An orally administered selective C5a receptor inhibitor that has received FDA approval for the treatment of ANCA-associated vasculitis.[1][2][3][4][5]
-
PMX-53 (3D53): A synthetic peptidic antagonist.[6]
The following sections provide a detailed comparison of their performance based on available experimental data.
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound, avacopan, and PMX-53. It is important to note that these values are derived from various studies and may have been determined under different experimental conditions.
Table 1: In Vitro Potency of C5a Receptor Antagonists
| Parameter | This compound | Avacopan (CCX168) | PMX-53 (3D53) |
| Receptor Binding (Ki) | 2.2 nM (Human Neutrophils) | Not explicitly reported as Ki, but has sub-nanomolar potency in binding assays.[7] | Not explicitly reported as Ki, but binds with a Kd of 30 nM to mouse neutrophils.[6] |
| C5a-induced Ca2+ Mobilization (IC50) | 3.1 nM (Human Neutrophils) | Potent inhibitor | 10 nM (HMC-1 cells)[6] |
| C5a-induced Chemotaxis (IC50) | 2.7 nM (Human Neutrophils) | 1.7 nM (Neutrophil migration) | 75 nM (Neutrophil chemotaxis)[6] |
| C5a-induced ROS Generation (IC50) | 1.6 nM (Human Neutrophils) | Potent inhibitor | Not available |
| C5a-induced Myeloperoxidase Release (IC50) | Not available | Not available | 22 nM (Neutrophils)[6] |
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | This compound | Avacopan | PMX-53 |
| Compound Type | Non-peptide small molecule | Small molecule | Cyclic peptide |
| Oral Bioavailability | Orally active | Orally administered | Orally active in rats[6] |
| Key Clinical Status | Preclinical | FDA approved for ANCA-associated vasculitis.[1][2][3][4][5] | Phase Ib/IIa clinical trials for rheumatoid arthritis and psoriasis completed. |
| Plasma Half-life | Not available | ~97.6 hours (single dose in healthy subjects)[8] | ~70 minutes (in rats)[6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
C5a Receptor Signaling Pathway
The binding of C5a to its receptor, C5aR1, initiates a cascade of intracellular events culminating in various cellular responses. The diagram below illustrates this signaling pathway.
Experimental Workflow for Evaluating C5a Receptor Antagonists
The evaluation of novel C5a receptor antagonists typically follows a standardized workflow, progressing from in vitro characterization to in vivo efficacy studies.
References
- 1. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C5a-Mediated Chemotaxis of Bone Marrow-Derived Neutrophils Protocol - Creative Biolabs [creative-biolabs.com]
- 3. tandfonline.com [tandfonline.com]
- 4. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avacopan | CCX168 | C5aR antagonist | TargetMol [targetmol.com]
- 6. Neutrophil migration toward chemoattractant C5a [bio-protocol.org]
- 7. selleckchem.com [selleckchem.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Comparative Analysis of C5a Receptor Antagonists: W-54011 and 3D53
A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of two key C5a receptor modulators.
In the landscape of inflammatory and immunological research, the complement component 5a (C5a) and its receptor (C5aR) represent a critical axis in the innate immune response. The development of antagonists targeting this receptor is a significant area of interest for therapeutic intervention in a host of inflammatory diseases. This guide provides a detailed comparative analysis of two prominent C5aR antagonists: the small molecule W-54011 and the cyclic peptide 3D53, also known as PMX-53.
At a Glance: Key Differences
| Feature | This compound | 3D53 (PMX-53) |
| Molecular Type | Non-peptide small molecule | Cyclic hexapeptide |
| Mechanism of Action | Competitive Antagonist | Non-competitive (insurmountable) Antagonist |
| Binding Affinity (Ki) | ~2.2 nM (for human neutrophils)[1] | Not explicitly defined as Ki, but has nanomolar affinity[2] |
| Oral Bioavailability | Orally active[1] | ~5%[3] |
Performance Data: A Quantitative Comparison
The following tables summarize the key performance metrics for this compound and 3D53 (PMX-53) based on available experimental data. It is important to note that direct comparisons of IC50 values should be interpreted with caution, as they can vary based on the specific experimental conditions, cell types, and agonist concentrations used.
Table 1: In Vitro Potency of this compound
| Assay | Cell Type | IC50 | Reference |
| C5a-induced Intracellular Ca2+ Mobilization | Human Neutrophils | 3.1 nM | [1] |
| C5a-induced Chemotaxis | Human Neutrophils | 2.7 nM | [1] |
| C5a-induced Reactive Oxygen Species (ROS) Generation | Human Neutrophils | 1.6 nM | [1] |
| C5a-induced Neutropenia (in vivo) | Mongolian Gerbils | ED50 of 3-30 mg/kg (oral) | [1] |
Table 2: In Vitro Potency of 3D53 (PMX-53)
| Assay | Cell Type | IC50 | Reference |
| C5aR Antagonism | --- | 20 nM | [4] |
| C5a-induced Neutrophil Myeloperoxidase Release | Human Neutrophils | 22 nM | [3][4] |
| C5a-induced Chemotaxis | Human Neutrophils | 75 nM | [3][4] |
| C5a-induced Ca2+ Mobilization | HMC-1 cells | Effective at 10 nM | [4][5] |
Mechanism of Action: A Tale of Two Inhibitory Modes
This compound and 3D53 (PMX-53) both target the C5a receptor but exhibit distinct mechanisms of antagonism, which has significant implications for their pharmacological profiles.
This compound: A Competitive Antagonist
This compound acts as a competitive antagonist, meaning it directly competes with the natural ligand, C5a, for the same binding site on the C5a receptor.[6] This binding is reversible, and the inhibitory effect of this compound can be overcome by increasing the concentration of C5a. This is characterized by a rightward shift in the concentration-response curve of C5a without a change in the maximal response.[7]
3D53 (PMX-53): A Non-competitive (Insurmountable) Antagonist
In contrast, 3D53 (PMX-53) is a non-competitive or insurmountable antagonist.[3][7] It is believed to bind to a site on the receptor that is distinct from the C5a binding site (an allosteric site) or binds in a pseudo-irreversible manner.[3][8] This type of antagonism results in a reduction of the maximal response to C5a, and its inhibitory effect cannot be completely surmounted by increasing the concentration of the agonist.[7] This property contributes to its prolonged in vivo activity.[3]
Signaling Pathways
The C5a receptor is a G protein-coupled receptor (GPCR) that, upon activation by C5a, initiates a cascade of intracellular signaling events. These pathways are central to the pro-inflammatory effects of C5a. Both this compound and 3D53 prevent the initiation of these cascades, albeit through their different antagonistic mechanisms.
Caption: C5aR signaling cascade and points of inhibition.
Experimental Workflows & Protocols
Accurate and reproducible experimental data are the cornerstone of comparative drug analysis. Below are detailed protocols for key assays used to characterize C5aR antagonists.
C5a Receptor Binding Assay
This assay is fundamental for determining the affinity of a compound for the C5a receptor. A common method is a competitive binding assay using a radiolabeled C5a ligand.
Caption: Workflow for a competitive C5aR binding assay.
Detailed Protocol:
-
Cell Preparation: Isolate human neutrophils from fresh blood or culture a cell line known to express C5aR (e.g., U937 cells). Wash and resuspend the cells in a suitable binding buffer.
-
Assay Setup: In a microplate, add the cell suspension, a fixed concentration of a radiolabeled C5a ligand (e.g., ¹²⁵I-C5a), and serial dilutions of the antagonist (this compound or 3D53). Include controls for total binding (no antagonist) and non-specific binding (excess unlabeled C5a).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block C5a-induced increases in intracellular calcium, a key downstream signaling event.
Caption: Workflow for an intracellular calcium mobilization assay.
Detailed Protocol:
-
Cell Preparation and Dye Loading: Prepare a suspension of C5aR-expressing cells (e.g., neutrophils or a transfected cell line). Incubate the cells with a calcium-sensitive fluorescent dye such as Fluo-4 AM, which will be taken up by the cells.
-
Antagonist Incubation: Aliquot the dye-loaded cells into a microplate and add serial dilutions of this compound or 3D53. Incubate for a short period to allow for antagonist binding.
-
Fluorescence Measurement: Place the microplate in a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Baseline Reading: Measure the baseline fluorescence for a short period.
-
Cell Stimulation: Add a pre-determined concentration of C5a to all wells to stimulate the cells.
-
Response Measurement: Immediately and continuously record the fluorescence intensity for a set period to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each antagonist concentration. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.
Conclusion
This compound and 3D53 (PMX-53) are both potent antagonists of the C5a receptor, but their distinct chemical natures and mechanisms of action confer different pharmacological properties. This compound, as a competitive small molecule antagonist, offers the advantage of oral activity. In contrast, the cyclic peptide 3D53, with its non-competitive mechanism, provides insurmountable antagonism that can be beneficial for sustained receptor blockade in vivo, despite its lower oral bioavailability. The choice between these or similar antagonists will depend on the specific research question or therapeutic application, including the desired route of administration, duration of action, and the inflammatory context being investigated. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and interpret studies involving these important modulators of the C5a-C5aR axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Function of PMX-53 as an antagonists - Creative Peptides [creative-peptides.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PMX-53 as a Dual CD88 Antagonist and an Agonist for Mas-Related Gene 2 (MrgX2) in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of the optimal concentration and duration of C5aR antagonist application in an inflammatory model of human dental pulp cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PMX 53 | Complement | Tocris Bioscience [tocris.com]
W-54011 as a Negative Control in Complement Studies: A Comparative Guide
In the intricate landscape of complement system research, the use of precise and well-characterized controls is paramount to validate experimental findings. W-54011, a potent and selective small molecule antagonist of the C5a receptor 1 (C5aR1), has emerged as a valuable tool. This guide provides a comprehensive comparison of this compound with other C5aR1 antagonists, offering researchers objective data to inform their experimental design, particularly in its application as a negative control to demonstrate the specificity of C5a-C5aR1 mediated effects.
Understanding the Role of this compound
This compound is an orally active, non-peptide competitive antagonist of C5aR1 (also known as CD88).[1] It functions by binding to the receptor and preventing the binding of its natural ligand, the potent pro-inflammatory anaphylatoxin C5a. This blockade inhibits downstream signaling pathways responsible for a variety of inflammatory responses, including neutrophil chemotaxis, intracellular calcium mobilization, and the production of reactive oxygen species (ROS).[1] Its specificity for C5aR1 makes it an excellent candidate for a negative control in experiments aiming to isolate and study the C5a-C5aR1 axis. By using this compound, researchers can demonstrate that an observed biological effect is indeed mediated by C5aR1 activation and not by off-target effects of other experimental compounds.
Comparative Performance of C5aR1 Antagonists
The selection of an appropriate C5aR1 antagonist depends on the specific experimental needs, including potency, mechanism of action (competitive vs. non-competitive), and pharmacokinetic properties. Below is a comparison of this compound with other commonly used C5aR1 antagonists.
| Compound | Type | Mechanism of Action | Potency (IC50/Ki) | Key Characteristics |
| This compound | Small Molecule (non-peptide) | Competitive Antagonist | Ki = 2.2 nM (human neutrophils)[1]IC50 = 3.1 nM (Ca²+ mobilization)[1]IC50 = 2.7 nM (chemotaxis)[1]IC50 = 1.6 nM (ROS generation)[1] | Orally active, well-characterized in vitro antagonist. |
| Avacopan (CCX168) | Small Molecule (non-peptide) | Selective C5aR Inhibitor | Potent inhibition of C5a binding and C5a-mediated migration, calcium mobilization, and CD11b upregulation.[2][3][4] | Orally administered, FDA-approved for ANCA-associated vasculitis.[5][6] |
| PMX53 | Cyclic Peptide | Noncompetitive Inhibitor | EC50 = 7.7 µM (in vivo PMN mobilization)[7] | Pseudo-irreversible and insurmountable antagonist with long-lasting effects.[1][8] |
| PMX205 | Cyclic Peptide | Noncompetitive Inhibitor | Higher oral bioavailability and CNS penetration than PMX53.[8][9] | A lipophilic analog of PMX53 with enhanced in vivo stability.[8] |
| NDT9513727 | Small Molecule (non-peptide) | Inverse Agonist | Potent C5aR1 antagonistic properties. | Characterized as an inverse agonist. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental utility of this compound, the following diagrams illustrate the C5a-C5aR1 signaling pathway and a typical experimental workflow for a neutrophil chemotaxis assay.
References
- 1. Pharmacological characterisation of small molecule C5aR1 inhibitors in human cells reveals biased activities for signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. C5aR1 antagonism suppresses inflammatory glial gene expression and alters cellular signaling in an aggressive Alzheimer’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating W-54011 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of W-54011, a potent and orally active non-peptide antagonist of the C5a receptor (C5AR1), with other C5AR1 antagonists. The focus is on in vivo target engagement, supported by experimental data and detailed methodologies to aid in the evaluation and selection of appropriate research tools.
Executive Summary
This compound is a selective antagonist of the C5a receptor 1 (C5AR1), a key mediator of inflammation.[1] This guide compares this compound with other C5AR1 antagonists, including the non-peptide small molecule avacopan (CCX168) and the peptide-based antagonists PMX53 and JPE-1375. A critical consideration highlighted is the species selectivity of this compound, which demonstrates activity in gerbils and cynomolgus monkeys but not in mice or rats.[1] This necessitates the use of appropriate animal models for in vivo studies. In contrast, avacopan has been successfully evaluated in a human C5aR knock-in mouse model, and PMX53 and JPE-1375 have been characterized in wild-type mice.
In Vitro Comparative Data
The following table summarizes the in vitro activities of this compound and its comparators against the human C5a receptor.
| Compound | Target | Assay | IC50 / Ki | Reference |
| This compound | C5aR1 | 125I-C5a Binding (human neutrophils) | Ki = 2.2 nM | [1] |
| C5aR1 | C5a-induced Ca2+ mobilization (human neutrophils) | IC50 = 3.1 nM | [1] | |
| C5aR1 | C5a-induced chemotaxis (human neutrophils) | IC50 = 2.7 nM | [1] | |
| C5aR1 | C5a-induced ROS generation (human neutrophils) | IC50 = 1.6 nM | [1] | |
| Avacopan (CCX168) | C5aR1 | C5a binding, migration, Ca2+ mobilization, CD11b upregulation (human neutrophils & U937 cells) | Potent inhibitor (specific IC50 not provided) | [2] |
| PMX53 | C5aR1 | C5a-induced functions (human neutrophils) | IC50 = 20 nM | [3] |
| JPE-1375 | C5aR1 | C5a-induced functions (human neutrophils) | (No specific IC50 provided) |
In Vivo Target Engagement: Comparative Analysis
Direct comparison of the in vivo efficacy of these compounds is challenging due to the use of different animal models. The following tables present the available data for each compound in its respective model.
This compound: C5a-Induced Neutropenia in Gerbils
| Dose (oral) | Effect | Animal Model | Reference |
| 3 - 30 mg/kg | Dose-dependent inhibition of C5a-induced neutropenia | Male Mongolian Gerbils | [1] |
Avacopan (CCX168): C5a-Induced Leukopenia in Human C5aR Knock-in Mice
| Dose (oral) | Effect | Animal Model | Reference |
| 0.03 mg/kg | Partial inhibition of C5a-induced leukopenia | Human C5aR Knock-in Mice | [4] |
| 0.3 mg/kg | Near complete inhibition of C5a-induced leukopenia | Human C5aR Knock-in Mice | [4] |
PMX53 & JPE-1375: C5a-Induced Neutrophil Mobilization and TNF Production in Mice
| Compound | Dose (i.v.) | Effect on Neutrophil Mobilization | Effect on TNF Production | Animal Model | Reference |
| PMX53 | 1 mg/kg | Significant decrease | Significant reduction | Wild-type Mice | [3] |
| 3 mg/kg | Significant decrease | Significant reduction | Wild-type Mice | [3] | |
| JPE-1375 | 1 mg/kg | Significant decrease | Significant reduction | Wild-type Mice | [3] |
| 3 mg/kg | Significant decrease | Significant reduction | Wild-type Mice | [3] |
Pharmacokinetic Parameters in Mice
No pharmacokinetic data for this compound in any species was found. The following table summarizes the available pharmacokinetic data for the peptide-based antagonists in mice.
| Compound | Administration | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference |
| PMX53 | i.v. (1 mg/kg) | - | - | ~20 min | - | [5] |
| Oral | - | - | - | 9% | [5] | |
| PMX205 (analogue of PMX53) | Oral | - | - | - | 23% | [5] |
| JPE-1375 | i.v. (1 mg/kg) | - | - | <2 hours (active duration) | - | [3] |
Experimental Protocols
C5a-Induced Neutropenia/Leukopenia Assay
This assay measures the ability of a C5AR1 antagonist to inhibit the transient decrease in circulating neutrophils (neutropenia) or leukocytes (leukopenia) induced by C5a administration.
General Protocol:
-
Animal Model: Male Mongolian gerbils (for this compound) or human C5aR knock-in mice (for avacopan).
-
Compound Administration: Administer the test compound (e.g., this compound orally at 3-30 mg/kg) at a specified time before C5a challenge.
-
Baseline Blood Collection: Collect a baseline blood sample.
-
C5a Challenge: Administer recombinant human C5a (rhC5a) intravenously.
-
Post-Challenge Blood Collection: Collect blood samples at various time points after C5a administration (e.g., 1-5 minutes).
-
Cell Counting: Perform complete blood counts to determine the number of circulating neutrophils or leukocytes.
-
Data Analysis: Calculate the percentage change in neutrophil/leukocyte counts relative to baseline and compare between vehicle- and compound-treated groups.
C5a-Induced Neutrophil Mobilization and TNF Production Assay in Mice
This pharmacodynamic assay assesses the in vivo efficacy of C5AR1 antagonists by measuring their ability to block C5a-induced neutrophil mobilization from the bone marrow into the circulation and the release of the pro-inflammatory cytokine TNF.
Protocol adapted from Chan et al., 2021:
-
Animal Model: Wild-type mice (e.g., C57BL/6J).
-
Compound Administration: Administer the C5AR1 antagonist (e.g., PMX53 or JPE-1375 at 1-3 mg/kg, i.v.) 15 minutes prior to C5a challenge.
-
C5a Challenge: Inject recombinant mouse C5a (50 µg/kg) intravenously.
-
Blood Collection: Collect blood samples at specified time points (e.g., 60 minutes) post-C5a injection.
-
Neutrophil Counting: Perform differential blood counts to determine the percentage of circulating neutrophils.
-
TNF Measurement: Prepare plasma from the collected blood and measure TNF levels using an ELISA kit.
-
Data Analysis: Compare the percentage of neutrophils and plasma TNF concentrations between antagonist-treated and vehicle-treated groups.
Visualizing the Mechanisms
C5aR1 Signaling Pathway
Caption: C5aR1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow: In Vivo Target Engagement
Caption: General workflow for in vivo validation of C5aR1 antagonists.
Logical Comparison of C5AR1 Antagonists
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for W-54011
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of W-54011, a potent, non-peptide C5a receptor antagonist. Given the compound's biological activity, adherence to strict disposal protocols is essential to ensure personnel safety and environmental protection. The following procedures are based on established guidelines for the disposal of hazardous laboratory chemicals.
I. Understanding the Compound: Key Data
Proper handling and disposal begin with a clear understanding of the compound's properties. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 456.62 g/mol (free base) | [1] |
| CAS Number | 405098-33-1 | [1] |
| Form | Solid | [1] |
| Solubility | DMSO: 50 mg/mL, Methanol: 50 mg/mL | [1] |
| Storage Temperature | 2-8°C | [1] |
| Biological Activity | Potent C5a receptor antagonist with IC50 values in the low nanomolar range for inhibition of Ca2+ mobilization, chemotaxis, and ROS generation in human neutrophils. | [1][2] |
II. Experimental Protocols: Proper Disposal of this compound
The following step-by-step procedure outlines the recommended protocol for the disposal of this compound. This protocol is based on general best practices for hazardous chemical waste.
Personnel Safety:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile gloves are a suitable option) when handling this compound.[3]
-
Conduct all manipulations of solid this compound, and the preparation of its solutions, within a certified chemical fume hood to prevent inhalation of the compound.
Disposal of Solid this compound:
-
Waste Collection:
-
Collect any unused or waste solid this compound in a dedicated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure, tight-fitting lid.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's Environmental Health and Safety (EHS) department.
-
Disposal of Solutions Containing this compound:
-
Waste Collection:
-
Collect all aqueous and organic solutions containing this compound in separate, dedicated, and clearly labeled hazardous waste containers. Do not mix different solvent wastes.
-
Use containers that are compatible with the solvents used (e.g., glass for organic solvents).
-
-
Labeling:
-
Clearly label each container with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and the estimated concentration of this compound.
-
-
Storage:
-
Store the sealed liquid hazardous waste containers in secondary containment (such as a chemical-resistant tray) in a designated, secure area.
-
Disposal of Contaminated Labware:
-
Sharps:
-
Dispose of any needles, syringes, or other contaminated sharps in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Glassware and Plasticware:
-
Rinse contaminated glassware and plasticware with a suitable solvent (such as methanol or DMSO) to remove residual this compound.
-
Collect the rinsate as hazardous liquid waste.
-
After decontamination, the glassware can be washed according to standard laboratory procedures. Disposable plastics should be placed in the appropriate solid waste stream after decontamination.
-
Emergency Procedures:
-
In case of a spill, immediately alert others in the area and evacuate if necessary.
-
Wearing appropriate PPE, contain the spill using a chemical spill kit.
-
Collect the spilled material and cleanup debris in a sealed, labeled hazardous waste container.
-
Report the spill to your institution's EHS department.
III. Mandatory Visualizations: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound from initial handling to final collection.
Disclaimer: The information provided is for guidance purposes only. Always consult the official Safety Data Sheet (SDS) provided by your supplier and adhere to the specific hazardous waste disposal protocols established by your institution's Environmental Health and Safety (EHS) department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
